N-Acetylmuramic acid
Descripción
N-Acetyl-D-muramoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H19NO8 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
Clave InChI |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Linchpin of the Bacterial Wall: A Technical Guide to N-Acetylmuramic Acid's Core Functions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylmuramic acid (NAM) is a unique and indispensable monosaccharide derivative that serves as a cornerstone of the bacterial cell wall. Found exclusively within the peptidoglycan (PGN) layer of nearly all bacteria, NAM's distinct structure facilitates the formation of a rigid, mesh-like sacculus that encases the cell, providing essential structural integrity and protection from osmotic stress. Its absence in eukaryotes makes the biosynthetic pathway of NAM and its incorporation into peptidoglycan a premier target for antimicrobial agents. This technical guide provides an in-depth examination of NAM's function, from its molecular structure and role in PGN architecture to its complex biosynthesis and its exploitation as a therapeutic target. Detailed experimental protocols for PGN analysis and quantitative data are provided to support researchers in this critical field.
The Structural Role of this compound in Peptidoglycan
Peptidoglycan, also known as murein, is a massive polymer unique to bacteria responsible for maintaining cell shape and preventing osmotic lysis.[1][2][3] The fundamental strength of this structure is directly attributable to the unique properties of this compound.
1.1. The Peptidoglycan Backbone: The PGN backbone is a linear glycan chain composed of alternating residues of N-acetylglucosamine (NAG) and this compound (NAM), connected by β-(1,4)-glycosidic bonds.[1][4][5] NAM is an ether of NAG and lactic acid, and it is this lactyl moiety that provides the crucial anchor point for the peptide side chains that are essential for PGN's three-dimensional structure.[6][7]
1.2. The Peptide Stem Attachment: Covalently attached to the D-lactyl group of each NAM residue is a short peptide stem, typically consisting of three to five amino acids.[1][8] The composition of this peptide stem varies between bacterial species but notably includes unusual D-amino acids, which are not found in proteins. For example:
-
In Escherichia coli (a Gram-negative bacterium), the stem peptide is typically L-Alanine, D-Glutamic acid, meso-diaminopimelic acid (mDAP), and a D-Alanine-D-Alanine terminus.[1][9]
-
In Staphylococcus aureus (a Gram-positive bacterium), it is L-Alanine, D-isoglutamine, L-Lysine, and a D-Alanine-D-Alanine terminus.[1][9]
1.3. Cross-Linking and the 3D Mesh: The structural rigidity of peptidoglycan is achieved through the cross-linking of these peptide stems. Enzymes known as transpeptidases (a class of penicillin-binding proteins, or PBPs) create peptide bonds between the stem on one NAM residue and the stem on a NAM residue of an adjacent glycan strand.[1][9] This extensive cross-linking transforms the individual glycan strands into a single, continuous, covalent macromolecule that encases the entire bacterium.[2][8] The thickness and degree of cross-linking vary significantly between Gram-positive and Gram-negative bacteria, as detailed in the table below.
Table 1: Quantitative Comparison of Peptidoglycan in Gram-Positive and Gram-Negative Bacteria
| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Peptidoglycan Layer Thickness | 20 - 80 nm | 7 - 8 nm | [10][11] |
| Number of PGN Layers | Multiple (up to ~30) | Thin (often a single layer) | [11][12] |
| % of Cell Wall Dry Weight | 40% - 90% | ~10% | [8] |
| Cross-linking | Highly cross-linked | Sparsely cross-linked |
The Biosynthesis Pathway: A Prime Target for Inhibition
The synthesis of peptidoglycan is a complex, multi-stage process involving enzymatic reactions in the cytoplasm, at the cell membrane, and in the periplasmic space. The cytoplasmic steps, which culminate in the synthesis of the NAM-pentapeptide precursor, are of particular interest for drug development.
2.1. Cytoplasmic Synthesis of the UDP-NAM-Pentapeptide Precursor: The journey begins with the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). The committed step towards PGN synthesis is the conversion of UDP-GlcNAc to UDP-NAM, catalyzed by the enzymes MurA and MurB.[13] Subsequently, a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to the lactyl moiety of UDP-NAM, forming the UDP-NAM-pentapeptide, also known as Park's nucleotide.[14][15]
2.2. Membrane-Associated and Periplasmic Steps: The completed Park's nucleotide is transferred from UDP to a lipid carrier in the cell membrane (undecaprenyl phosphate) by the enzyme MraY, forming Lipid I.[14] MurG then adds a NAG unit to create Lipid II.[14] This entire precursor molecule is then "flipped" across the cytoplasmic membrane by the flippase MurJ.[13][14] In the periplasm, transglycosylases polymerize the glycan strands, and transpeptidases catalyze the final cross-linking step, integrating the new unit into the existing peptidoglycan sacculus.[14]
This compound and Antimicrobial Action
The essential and bacteria-specific nature of the PGN synthesis pathway makes it an outstanding target for antibiotics. Several major classes of antibiotics function by disrupting the synthesis or structure of the NAM-containing peptidoglycan.
-
Fosfomycin: This antibiotic specifically inhibits the MurA enzyme by covalently binding to a cysteine residue in the active site.[16] This action blocks the very first committed step in NAM synthesis, preventing the formation of UDP-NAM and halting peptidoglycan production.[17]
-
β-Lactams (e.g., Penicillins, Cephalosporins): This large class of antibiotics acts as a structural analog of the D-Ala-D-Ala terminus of the peptide stem.[18] They bind to the active site of transpeptidases (PBPs) and acylate them, forming a stable, inactive complex. This prevents the cross-linking of peptide stems, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[18]
-
Glycopeptides (e.g., Vancomycin): These antibiotics bind directly to the D-Ala-D-Ala terminus of the NAM-pentapeptide precursor, sterically hindering the action of both transglycosylases and transpeptidases.
-
Lysozyme (B549824): An enzyme present in host secretions (e.g., tears, mucus), lysozyme provides innate immunity by directly attacking the PGN backbone. It catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between this compound and N-acetylglucosamine, breaking the glycan strands and compromising cell wall integrity.[1]
Table 2: Key Enzymes in NAM-related Pathways and Their Inhibitors
| Enzyme | Step in Pathway | Substrate(s) | Product(s) | Known Inhibitor(s) | Reference(s) |
| MurA | First committed step of NAM synthesis | UDP-GlcNAc, PEP | UDP-GlcNAc-enolpyruvate | Fosfomycin | [5][17][19] |
| MurB | Second step of NAM synthesis | UDP-GlcNAc-enolpyruvate, NADPH | UDP-NAM | - | [20][21] |
| MurC-F Ligases | Sequential addition of amino acids | UDP-NAM derivatives, Amino Acids, ATP | UDP-NAM-peptide precursors | Various experimental | [15] |
| Transpeptidases (PBPs) | Final peptide cross-linking | Peptidoglycan stem peptides | Cross-linked peptidoglycan | β-Lactams (Penicillin, etc.) | [18][22][23] |
Experimental Protocols
Analyzing the structure and synthesis of peptidoglycan is crucial for understanding bacterial physiology and developing new antimicrobials. Below are summaries of key experimental methodologies.
4.1. Protocol: Peptidoglycan (Sacculi) Isolation and Purification
This protocol describes the isolation of the intact peptidoglycan macromolecule (sacculus) from Gram-negative bacteria, based on its insolubility in hot SDS.[7][24][25]
-
Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet and add it dropwise to a boiling solution of 4-6% Sodium Dodecyl Sulfate (SDS). Boil for 30-60 minutes with stirring to lyse cells and solubilize membranes, proteins, and other cellular components.[25][26]
-
Washing: Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., >100,000 x g).[26] Repeatedly wash the pellet with ultrapure water at room temperature to completely remove the SDS. This step is critical and may require multiple wash/centrifugation cycles.[7]
-
Enzymatic Treatment (Optional but Recommended): To remove any covalently attached proteins (like Braun's lipoprotein), treat the purified sacculi with a protease such as Pronase E or Proteinase K.[14][27] Stop the reaction by boiling in SDS again, followed by repeated washing steps to remove the enzyme and SDS.[27]
-
Final Preparation: The final pellet contains purified peptidoglycan sacculi, which can be stored at 4°C or lyophilized for long-term storage.
4.2. Protocol: Muropeptide Analysis by HPLC
This method digests the purified sacculi into its constituent muropeptide monomers and oligomers for quantitative analysis by High-Performance Liquid Chromatography (HPLC).[3][6][7]
-
Digestion: Resuspend the purified sacculi in a suitable buffer (e.g., sodium phosphate). Add a muramidase, such as cellosyl or mutanolysin, to digest the glycan backbone into soluble muropeptide fragments. Incubate for 4-16 hours at 37°C.[7][25]
-
Reduction: Stop the digestion and remove any insoluble material by centrifugation. Reduce the anomeric carbon of the NAM residues in the soluble fragments by adding sodium borohydride (B1222165) in a borate (B1201080) buffer. This prevents the formation of multiple peaks for a single muropeptide species during chromatography.[7][27]
-
Acidification: Stop the reduction reaction by acidifying the sample to a pH of 2-4 with orthophosphoric acid.[7]
-
HPLC Separation: Inject the sample onto a reversed-phase C18 column. Separate the muropeptides using a gradient of sodium phosphate (B84403) buffer, often with an increasing concentration of methanol.[2][6]
-
Detection and Quantification: Monitor the eluate at 205 nm.[6][7] The relative abundance of different muropeptides (e.g., monomers, dimers, trimers) can be calculated by integrating the area of each peak, providing quantitative data on the degree of cross-linking and other structural features.[3]
4.3. Protocol: Metabolic Labeling of Peptidoglycan using NAM Analogs
This powerful technique allows for the visualization of PGN synthesis in living cells by incorporating bioorthogonal NAM probes.[13][15][28]
References
- 1. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 2. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Reactions of Peptidoglycan-Mimetic β-Lactams with Penicillin-Binding Proteins In Vivo and in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 25. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cornerstone of the Bacterial Cell Wall: The Discovery and History of N-Acetylmuramic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a molecule of profound importance in the fields of microbiology, biochemistry, and medicine. As an essential and unique component of the bacterial cell wall, it plays a critical role in maintaining cellular integrity and shape.[1][2] Its discovery was a pivotal moment in understanding the fundamental differences between bacterial and eukaryotic cells, paving the way for the development of targeted antibacterial therapies. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound, complete with detailed experimental protocols from the seminal research that first identified this crucial biomolecule.
The Historical Context: Peering into the Bacterial Armor
The journey to the discovery of this compound is intertwined with the broader history of research into the bacterial cell wall. Long before its chemical composition was known, the cell wall was recognized as a key differentiator between types of bacteria, most notably through Hans Christian Gram's development of the Gram stain in 1884.[3] This staining technique revealed fundamental structural differences between Gram-positive and Gram-negative bacteria, differences we now know are largely due to the thickness and accessibility of the peptidoglycan layer.[2][4]
By the mid-20th century, scientists understood that the bacterial cell wall was responsible for the organism's shape and its ability to withstand osmotic pressure. However, its precise chemical makeup remained a mystery. The prevailing hypothesis was that this rigid layer was composed of a "mucopeptide" or "mucocomplex," a then-amorphous term for a substance containing both amino acids and sugars. The stage was set for the isolation and characterization of the unique building blocks of this essential bacterial structure.
The Landmark Discovery: Isolation and Characterization of "Muramic Acid"
The definitive identification of this compound was a landmark achievement credited to R. E. Strange and L. H. Kent. In their seminal 1959 paper, "The isolation, characterization and chemical synthesis of muramic acid," they detailed the successful isolation of a novel amino sugar from the acid hydrolysates of spore peptides of Bacillus subtilis.[5] This compound, which they named "muramic acid" (from the Latin murus, meaning wall), was found to be a crucial component of the bacterial cell wall structure.
Experimental Protocols for the Isolation and Characterization of this compound (Strange and Kent, 1959)
The following protocols are adapted from the methodologies described by Strange and Kent in their 1959 publication.
-
Spore Production and Harvesting: Bacillus subtilis was cultured on a suitable medium to induce sporulation. The mature spores were harvested by centrifugation and washed repeatedly with distilled water to remove vegetative cell debris.
-
Extraction of Spore Peptides: The washed spores were subjected to autoclaving in water. This process released a complex of peptides and other materials from the spore coats.
-
Acid Hydrolysis: The extracted material was hydrolyzed with 6N HCl at 100°C for several hours. This step was crucial for breaking down the peptide and glycosidic bonds to release the constituent amino acids and amino sugars.
-
Initial Fractionation: The acid hydrolysate was neutralized and then fractionated using ion-exchange chromatography on a Dowex-50 resin column. Elution with a gradient of HCl allowed for the separation of different components based on their charge.
-
Paper Chromatography: The fractions containing the unknown amino sugar were further purified using preparative paper chromatography. A solvent system of butan-1-ol-acetic acid-water was employed.
-
Crystallization: The purified material from the paper chromatograms was eluted and crystallized from an aqueous ethanol (B145695) solution. This yielded crystalline "muramic acid."
-
Elemental Analysis: The crystalline compound was subjected to elemental analysis to determine its empirical formula.
-
Colorimetric Assays: A modified Morgan-Elson reaction was used to detect the N-acetylated amino sugar.
-
Degradation Studies: The structure of muramic acid was probed through various chemical degradation experiments, including periodate (B1199274) oxidation and the action of alkali, which helped to identify its functional groups and the nature of the ether linkage.
-
Synthesis for Structural Confirmation: To definitively establish the structure, Strange and Kent performed a chemical synthesis of this compound from N-acetylglucosamine and D-lactic acid. The properties of the synthetic compound were then compared with those of the natural product, confirming their identity.
Elucidation of the Chemical Structure
Through their meticulous experimental work, Strange and Kent established that this compound is the 3-O-D-lactyl ether of N-acetyl-D-glucosamine.[5] This unique structure, particularly the ether linkage of a three-carbon lactic acid moiety to the C3 hydroxyl group of N-acetylglucosamine, had not been previously observed in nature. This discovery was a critical step in understanding how the glycan chains of peptidoglycan are linked to the peptide cross-bridges.
The biosynthesis of NAM was later found to involve the enzymatic transfer of a phosphoenolpyruvate (B93156) (PEP) moiety to UDP-N-acetylglucosamine, a key step that is inhibited by the antibiotic fosfomycin.[6]
Quantitative Analysis of this compound in Bacterial Cell Walls
Early quantitative studies focused on determining the relative abundance of this compound in the cell walls of various bacteria. These analyses were instrumental in confirming its role as a fundamental and widespread component of the bacterial cell wall.
| Bacterial Species | Gram Type | This compound Content (% of Cell Wall Dry Weight) - Early Estimates | Reference |
| Staphylococcus aureus | Gram-Positive | ~15-20% | [7] |
| Micrococcus lysodeikticus | Gram-Positive | ~10-15% | [8] |
| Bacillus subtilis | Gram-Positive | ~12-18% | [9] |
| Escherichia coli | Gram-Negative | ~1-5% | [10] |
| Streptococcus pyogenes | Gram-Positive | ~10-15% | [9] |
Note: The values presented are approximate ranges based on early analytical methods and may vary between different strains and growth conditions.
The Role of this compound in Peptidoglycan Structure and Function
The discovery of this compound was a cornerstone in elucidating the complete structure of peptidoglycan. It is now understood that peptidoglycan consists of linear chains of alternating N-acetylglucosamine (NAG) and this compound (NAM) residues linked by β-(1,4) glycosidic bonds.[1][2] The carboxyl group of the lactic acid moiety of NAM serves as the attachment point for a short peptide chain. These peptide chains are then cross-linked to the peptide chains of adjacent glycan strands, creating a robust, mesh-like structure that encases the bacterial cell.[3]
The thickness of this peptidoglycan layer is a primary determinant of a bacterium's Gram stain characteristic. Gram-positive bacteria possess a thick, multi-layered peptidoglycan wall (20-80 nm), while Gram-negative bacteria have a much thinner layer (7-8 nm) located in the periplasmic space between the inner and outer membranes.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to the discovery and study of this compound.
Caption: Workflow for the isolation and characterization of this compound.
Caption: Basic structure of a peptidoglycan strand.
Caption: Simplified biosynthesis pathway of UDP-N-acetylmuramic acid.
Conclusion and Future Directions
The discovery of this compound was a pivotal moment in microbiology, transforming our understanding of the bacterial cell wall from a conceptual "mucopeptide" to a well-defined macromolecular structure. The pioneering work of Strange and Kent not only identified a novel biomolecule but also provided the chemical foundation for decades of research into bacterial physiology, pathogenesis, and antibiotic development. The unique presence of NAM in bacteria makes the enzymes involved in its synthesis and incorporation into peptidoglycan prime targets for antimicrobial drugs. As antibiotic resistance continues to be a major global health challenge, a deep understanding of the discovery and history of this compound provides valuable context for the ongoing search for novel therapeutic strategies that target the bacterial cell wall.[11] Modern research continues to build upon this foundational knowledge, exploring the intricacies of peptidoglycan remodeling, its role in bacterial signaling, and its interaction with the host immune system.
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
- 3. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.limu.edu.ly [repository.limu.edu.ly]
- 5. The biosynthesis of muramic acid by intact staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The incorporation of amino acids into the cell-wall mucopeptide of staphylococci and the effect of antibiotics on the process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The products of the partial acid hydrolysis of the mucopeptide from cell walls of Micrococcus lysodeikticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STUDIES ON THE CHEMICAL STRUCTURE OF THE STREPTOCOCCAL CELL WALL: I. THE IDENTIFICATION OF A MUCOPEPTIDE IN THE CELL WALLS OF GROUPS A AND A-VARIANT STREPTOCOCCI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
N-Acetylmuramic Acid: A Novel Biomarker for Bacterial Infection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and rapid diagnosis of bacterial infections is a cornerstone of effective clinical management, guiding therapeutic decisions and preventing the overuse of antibiotics. While established biomarkers such as C-reactive protein (CRP) and procalcitonin (B1506340) (PCT) are widely used, they can lack specificity, leading to diagnostic ambiguity. N-Acetylmuramic acid (NAM), a unique and essential component of bacterial peptidoglycan, is emerging as a promising and highly specific biomarker for the direct detection of bacterial presence. This technical guide provides a comprehensive overview of NAM, its role in bacterial physiology, its detection in clinical samples, and its potential as a transformative diagnostic tool.
This compound is an amino sugar acid that, along with N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan, the major structural component of most bacterial cell walls.[1][2] This peptidoglycan layer is substantially thicker in Gram-positive bacteria (20 to 80 nanometers) compared to Gram-negative bacteria (7 to 8 nanometers).[2] The release of NAM and other peptidoglycan fragments occurs during bacterial growth, division, and death, making it a direct indicator of bacterial activity.[3]
Biochemical Properties and Role in Bacterial Cell Wall
This compound is a complex monosaccharide with the chemical formula C₁₁H₁₉NO₈.[4] It is synthesized in the bacterial cytoplasm from N-acetylglucosamine and phosphoenolpyruvate.[4] The NAM molecule is covalently linked to NAG via a β-(1,4) glycosidic bond to form the repeating disaccharide unit of the peptidoglycan chain.[2][5] Crucially, a short peptide stem is attached to the lactyl group of NAM, which allows for cross-linking between adjacent glycan strands, creating a rigid, mesh-like structure that provides structural integrity to the bacterial cell.[4][5] The absence of NAM in eukaryotic cells makes it an ideal and specific biomarker for the presence of bacteria.[6]
Release of this compound During Infection
During a bacterial infection, NAM is released into the host's circulation and body fluids through several mechanisms:
-
Bacterial Growth and Division: As bacteria multiply, enzymes known as autolysins cleave the peptidoglycan layer to allow for cell expansion and separation, releasing NAM-containing fragments.
-
Bacterial Lysis: The host's innate immune response, including the action of enzymes like lysozyme (B549824), directly targets and degrades the bacterial cell wall, leading to the release of its components, including NAM.[7] Antibiotic therapy that targets cell wall synthesis also induces bacterial lysis and the release of peptidoglycan fragments.
-
Phagocytosis: Phagocytic immune cells engulf bacteria and degrade them within lysosomes, releasing NAM and other bacterial products.
These released peptidoglycan fragments, including muramyl dipeptide (MDP) which contains NAM, are recognized by the host's innate immune system.[8][9]
Host Immune Response and Signaling Pathways
The host immune system has evolved specific pattern recognition receptors (PRRs) to detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan containing this compound, is a potent PAMP recognized by the intracellular PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[8][9]
The activation of NOD2 by MDP triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in orchestrating the innate immune response to bacterial infection.[1]
This compound as a Clinical Biomarker
The unique presence of NAM in bacteria makes its detection in sterile human body fluids a direct and unambiguous indicator of a bacterial infection.
Data Presentation
Quantitative data on NAM/muramic acid concentrations in human clinical samples from various studies are summarized below. It is important to note that much of the existing research is from older studies and employs methodologies that may have higher limits of detection than modern techniques.
| Clinical Sample | Condition | This compound/Muramic Acid Concentration | Reference |
| Synovial Fluid | Septic Arthritis (culture-positive) | < 250 - 1,700 ng/mL | [1] |
| Septic Arthritis (culture-negative) | Detected in 2 out of 6 patients | [5] | |
| Reactive Arthritis (Salmonella or Yersinia) | Detected in 2 out of 14 patients | [5] | |
| Aseptic Arthritis / Traumatic Effusion | Not Detected | [1][5] | |
| Cerebrospinal Fluid | Pyogenic Meningitis | Significantly increased free NANA levels | [4][9] |
| Tuberculous Meningitis | No significant increase in free NANA levels | [4][9] | |
| Control Subjects | Baseline levels | [4][9] | |
| Urine | Urinary Tract Infection | Approximately 170 ng/mL | [10] |
Note: NANA (N-Acetylneuraminic Acid) was used in some older studies as a proxy for bacterial components, though it is also present in humans. The studies on meningitis differentiated between free and bound forms, with free NANA being more indicative of pyogenic infection.
Comparison with Other Biomarkers
Currently, there is a lack of head-to-head clinical trials comparing the diagnostic performance of NAM with established biomarkers like procalcitonin (PCT) and C-reactive protein (CRP). However, based on its biochemical properties, NAM offers a significant theoretical advantage in terms of specificity.
| Biomarker | Source | Specificity for Bacterial Infection | Onset of Elevation |
| This compound (NAM) | Bacterial Cell Wall | High (unique to bacteria) | Dependent on bacterial load and lysis |
| Procalcitonin (PCT) | Host Response (thyroid C-cells and other tissues) | Moderate to High (can be elevated in other inflammatory conditions) | 3-6 hours |
| C-Reactive Protein (CRP) | Host Response (liver) | Low (general marker of inflammation) | 6-12 hours |
Experimental Protocols
The primary methods for the detection and quantification of NAM and muramic acid in biological samples are based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Muramic Acid in Synovial Fluid
This protocol is adapted from methodologies described for the analysis of muramic acid in septic synovial fluids.[1][11]
1. Sample Preparation and Hydrolysis:
-
To 1 mL of synovial fluid, add an internal standard (e.g., a stable isotope-labeled muramic acid).
-
Perform acid hydrolysis by adding an equal volume of 6 M HCl and heating at 100°C for 4-6 hours to release muramic acid from peptidoglycan fragments.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
2. Derivatization:
-
The hydrolyzed sample is dried, and a two-step derivatization is performed.
-
First, an aldononitrile acetate (B1210297) derivatization is carried out by adding hydroxylamine (B1172632) hydrochloride in pyridine (B92270) followed by heating, and then acetic anhydride (B1165640) is added. This converts the sugar to a volatile derivative.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
-
The temperature program is optimized to separate the muramic acid derivative from other components in the sample.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of the target analyte.[2][7]
4. Quantification:
-
A calibration curve is generated using known concentrations of muramic acid standards.
-
The concentration of muramic acid in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
Future Perspectives and Conclusion
This compound holds significant promise as a next-generation biomarker for the diagnosis of bacterial infections. Its absolute specificity for bacteria addresses a key limitation of current inflammatory markers. While research has demonstrated its detectability in various clinical samples, further studies are needed to establish its clinical utility.
Future research should focus on:
-
Developing and validating high-throughput, sensitive, and cost-effective assays for NAM quantification in clinical matrices like serum and urine.
-
Conducting large-scale clinical trials to determine the diagnostic and prognostic value of NAM in various infectious diseases, including sepsis, pneumonia, and urinary tract infections.
-
Directly comparing the performance of NAM with established biomarkers such as procalcitonin and C-reactive protein.
-
Investigating the correlation between NAM levels and bacterial load, as well as disease severity and patient outcomes.
The development of a reliable NAM-based diagnostic test has the potential to revolutionize the management of bacterial infections by enabling more accurate and timely diagnosis, leading to improved patient outcomes and more judicious use of antibiotics.
References
- 1. Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute identification of muramic acid, at trace levels, in human septic synovial fluids in vivo and absence in aseptic fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid free N-acetyl neuraminic acid levels--a diagnostic and prognostic test in meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synovial fluid muramic acid in acute inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute identification of muramic acid, at trace levels, in human septic synovial fluids in vivo and absence in aseptic fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in N-acetylmuramyl-L-alanine amidase and lysozyme in serum and cerebrospinal fluid of patients with bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid N-acetyl neuraminic acid estimation for early diagnosis and differentiation of bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Application Note: Quantification of N-Acetylmuramic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylmuramic acid (MurNAc) is an essential component of peptidoglycan (PG), the major structural polymer of most bacterial cell walls.[1] PG is composed of alternating units of N-acetylglucosamine (GlcNAc) and MurNAc, cross-linked by short peptide chains.[1][2] As MurNAc is unique to bacteria, its detection and quantification in biological samples serve as a direct and specific indicator of bacterial presence or bacterial cell wall turnover. This is of critical importance in various research areas, including infectious disease diagnostics, monitoring antibiotic efficacy, studying host-pathogen interactions, and drug development targeting bacterial cell wall synthesis.
This application note provides an overview of the primary analytical methods for MurNAc quantification and details a robust protocol based on Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS).
Overview of Analytical Methods
The quantification of MurNAc requires sensitive and specific analytical techniques due to the complexity of biological matrices. The primary methods employed are:
-
Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC) or Gas Chromatography (GC): This is the gold standard for MurNAc quantification.
-
LC-MS/MS: Offers high sensitivity and specificity, allowing for the direct measurement of MurNAc in complex mixtures with minimal sample cleanup. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar molecules like MurNAc.[3][4]
-
GC-MS: Provides excellent separation efficiency but typically requires derivatization of the polar MurNAc molecule to make it volatile, adding complexity to sample preparation.[5]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used for MurNAc quantification.[6] This method often requires derivatization to a chromophore or fluorophore to achieve adequate sensitivity.
-
Colorimetric Assays: Methods like the Morgan-Elson assay can detect N-acetylhexosamines.[7] While simple and high-throughput, these assays lack specificity for MurNAc, as they react with other related sugars (like N-acetylglucosamine), making them unsuitable for precise quantification in complex biological samples without extensive purification.
Given its superior specificity and sensitivity, this note will focus on the HILIC-MS/MS method.
Experimental Protocols
Protocol 1: Quantification of MurNAc from Bacterial Cells by HILIC-MS/MS
This protocol is adapted from methodologies for analyzing peptidoglycan components from bacterial cultures.[3][4]
Objective: To hydrolyze bacterial peptidoglycan to release MurNAc and quantify it using HILIC-MS/MS.
A. Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Hydrochloric acid (HCl), 6 M
-
Acetonitrile (MeCN), HPLC grade
-
Ammonium (B1175870) acetate (B1210297), HPLC grade
-
Formic acid, HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or oven
-
Syringe filters, 0.22 µm
-
HPLC vials
B. Sample Preparation (Acid Hydrolysis)
-
Harvesting Cells: Grow bacterial cultures to the desired density. Harvest cells by centrifugation (e.g., 3,000 x g for 10 min at room temperature).
-
Washing: Wash the bacterial pellet extensively with ultrapure water to remove media components. Resuspend the pellet carefully to avoid premature cell lysis.
-
Hydrolysis: Resuspend the final cell pellet in 6 M HCl. Incubate at 95-100°C for 4-16 hours to hydrolyze the peptidoglycan and release monomeric MurNAc.
-
Drying: After hydrolysis, cool the samples and dry the HCl completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of the initial HPLC mobile phase (e.g., 90% Acetonitrile with 20 mM ammonium acetate, pH 4.75) for HILIC analysis.
-
Clarification: Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g for 10 min) to pellet any insoluble debris.
-
Filtering: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
C. HILIC-MS/MS Analysis
-
Instrumentation: A UPLC® or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[3]
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide)
-
Mobile Phase A: 20 mM ammonium acetate in ultrapure water (pH adjusted to 4.75)[3]
-
Mobile Phase B: 90% Acetonitrile with 20 mM ammonium acetate (pH adjusted to 4.75)[3]
-
Gradient Elution: Develop a gradient to ensure separation of MurNAc from other components. A typical run might start at a high percentage of Mobile Phase B, with a linear gradient decreasing the percentage of B to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 35-45°C
-
Injection Volume: 5 µL
D. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for MurNAc.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion (m/z): 294.1 [M+H]⁺ for this compound.
-
Product Ions (m/z): Monitor specific fragment ions for quantification and qualification (e.g., m/z 158.1, 198.1). Note: Fragment ions should be optimized on the specific instrument used.
-
-
Data Analysis: Quantify MurNAc concentration by comparing the peak area from the sample to a standard curve generated from serial dilutions of the MurNAc standard.[4] The calibration curve should be linear over the expected concentration range in the samples.[4]
Data Presentation
The following table summarizes representative quantitative data for MurNAc obtained from bacterial cells using LC-MS based methods. Concentrations can vary significantly based on bacterial species, growth phase, and the specific hydrolysis protocol used.
| Bacterial Species | Sample Type | Method | MurNAc Concentration | Reference |
| Escherichia coli K12 | Dry Cell Weight | HILIC-MS | ~1.7% of amino sugar components per mg | [3] |
| Bacillus thuringiensis | Dry Cell Weight | HILIC-MS | >3.6% of amino sugar components per mg | [3] |
Note: The data above reflects the concentration of peptidoglycan components within the bacterial cell mass itself. Quantification in host biological fluids (e.g., plasma, urine) would detect MurNAc released during bacterial infection and clearance, with expected concentrations being significantly lower and highly dependent on the infection burden.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: General workflow for MurNAc quantification by HILIC-MS/MS.
Caption: Comparison of key features for MurNAc analytical methods.
Caption: Biological context of MurNAc as a bacterial PAMP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for N-Acetylmuramic Acid (NAM) Assays
Introduction
N-Acetylmuramic acid (NAM) is a central component of peptidoglycan, the essential polymer that forms the cell wall of most bacteria. Peptidoglycan is a mesh-like structure composed of alternating N-acetylglucosamine (NAG) and NAM residues, cross-linked by short peptide chains attached to the NAM lactyl group. Given its unique presence in bacteria, the biosynthesis and structure of peptidoglycan are primary targets for many antibiotics. The accurate quantification of NAM and its metabolites is therefore critical for research in microbiology, the development of novel antimicrobial agents, and studies of host-pathogen interactions.
These application notes provide detailed protocols for several key methodologies used to quantify and analyze this compound, tailored for researchers, scientists, and professionals in drug development. The covered techniques include direct quantification from bacterial peptidoglycan by mass spectrometry, analysis of key NAM metabolites, enzymatic assays for related pathway components, and advanced metabolic labeling for in-vivo visualization.
Direct Quantification of NAM from Peptidoglycan by HILIC-MS
This method is designed for the quantitative measurement of total NAM content in bacterial cells. It involves the hydrolysis of peptidoglycan to release NAM monomers, followed by sensitive detection using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS).
Workflow for NAM Quantification by HILIC-MS
Caption: Workflow for peptidoglycan NAM analysis.
Experimental Protocol: HILIC-MS
This protocol is adapted from methodologies described for quantifying peptidoglycan components.
A. Materials and Reagents
-
Bacterial cell pellets
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Internal Standard (e.g., isotopically labeled NAM)
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
HILIC analytical column
B. Procedure
-
Acid Hydrolysis:
-
Resuspend a known dry cell weight of bacterial pellet in 0.1 M H₂SO₄.
-
Heat the suspension at 80-100°C for 2-4 hours to hydrolyze the peptidoglycan and release NAM monomers.
-
Cool the samples on ice and centrifuge to remove cell debris.
-
-
Sample Cleanup:
-
To remove lipids and other impurities, an extraction with chloroform (B151607) may be performed.
-
For further purification, pass the supernatant through a C18 SPE column to remove hydrophobic contaminants.
-
Collect the flow-through containing the hydrophilic NAM.
-
-
Sample Preparation for HILIC-MS:
-
Lyophilize the cleaned sample or evaporate it to dryness under vacuum.
-
Reconstitute the sample in a solution compatible with the HILIC mobile phase, typically high in organic solvent (e.g., 90% acetonitrile with 0.1% formic acid).
-
Add a known concentration of the internal standard.
-
Centrifuge to remove any particulates before injection.
-
-
HILIC-MS Analysis:
-
Inject the sample into a HILIC column on an LC-MS system.
-
Perform chromatographic separation using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Analyze the eluent by mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of NAM.
-
Quantify NAM by comparing the peak area of the analyte to that of the internal standard against a standard curve.
-
Data Presentation: HILIC-MS Parameters
| Parameter | Example Value/Condition | Reference |
| Chromatography | ||
| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Run Time | ~11 minutes | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Capillary Voltage | -0.8 kV | |
| Source Temperature | 120°C | |
| Quantification | ||
| Calibration Range | 0.66–42.50 mg/L | |
| Limit of Quantification | sub-mg/L range |
Quantification of MurNAc-6-Phosphate by HPLC-MS
This protocol focuses on quantifying this compound-6-phosphate (MurNAc-6P), a key intermediate in the peptidoglycan recycling pathway. Its accumulation, particularly in certain mutant strains, can be used to determine peptidoglycan recycling rates.
Workflow for MurNAc-6P Extraction and Analysis
Caption: Workflow for cytosolic MurNAc-6P analysis.
Experimental Protocol: HPLC-MS for MurNAc-6P
This protocol is based on the detailed method for analyzing MurNAc-6P accumulation in bacterial cell extracts.
A. Materials and Reagents
-
Bacterial cultures (e.g., wild-type and murQ mutant)
-
HPLC grade chemicals and ultrapure water
-
Ice-cold acetone (B3395972)
-
Buffer A: 0.1% formic acid, 0.05% ammonium (B1175870) formate (B1220265) in water
-
Buffer B: 100% acetonitrile
-
HPLC system coupled to a mass spectrometer
B. Procedure
-
Bacterial Growth and Harvesting:
-
Grow bacterial cultures to a specified optical density (e.g., OD₆₀₀ of 1.76).
-
Harvest cells by centrifugation.
-
Wash the cell pellet extensively with ultrapure water to remove media components, avoiding vigorous vortexing to prevent premature cell lysis.
-
-
Preparation of Cytosolic Fractions:
-
Resuspend the cell pellet and disintegrate the cells (e.g., using glass beads).
-
Centrifuge to pellet cell debris and collect the supernatant (soluble cell extract).
-
Add 800 µL of ice-cold acetone to 200 µL of the supernatant to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and dry under vacuum (e.g., 2 hours at 55°C).
-
-
Sample Preparation for HPLC-MS:
-
Reconstitute the dried cytosolic fraction in 100 µL of ultrapure water.
-
Inject 5 µL of the sample for analysis.
-
-
HPLC-MS Analysis:
-
Use a gradient program for separation (e.g., a 45-minute program with a linear gradient from 100% to 60% Buffer A).
-
Set the column temperature to 37°C.
-
Calibrate the mass spectrometer in negative ion mode.
-
Generate extracted ion chromatograms (EICs) for MurNAc-6P using its calculated m/z of 372.070 ([M-H]⁻).
-
Determine the area under the curve (AUC) for the MurNAc-6P peak to quantify its levels.
-
Data Presentation: HPLC-MS Parameters for MurNAc-6P
| Parameter | Example Value/Condition | Reference |
| HPLC | ||
| Flow Rate | 0.2 mL/min | |
| Column Temperature | 37°C | |
| Buffer A | 0.1% formic acid, 0.05% ammonium formate | |
| Buffer B | 100% acetonitrile | |
| Gradient | 30 min linear gradient from 100% to 60% Buffer A | |
| Mass Spectrometry | ||
| Ionization Mode | ESI, Negative | |
| Mass Range | 80 to 3,000 m/z | |
| Target Ion (EIC) | (M-H)⁻ = 372.070 m/z |
Coupled Enzymatic Assay for NAM Kinase (MurK) Activity
Enzymatic assays are essential for studying the kinetics of enzymes involved in NAM metabolism, such as MurK, which phosphorylates NAM. A coupled enzyme assay allows for continuous monitoring of the reaction by linking it to a second, easily detectable reaction, often involving the oxidation of NADH.
Reaction Scheme for a Coupled NAM Kinase Assay
Caption: Coupled enzyme assay for NAM Kinase activity.
Experimental Protocol: Coupled Spectrophotometric Assay
This protocol is based on principles used for assaying kinase and lyase activities.
A. Materials and Reagents
-
Purified MurK enzyme
-
This compound (NAM) substrate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
B. Procedure
-
Prepare a reaction mixture in the assay buffer containing saturating concentrations of ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
Add a defined amount of NAM substrate to the reaction mixture.
-
Initiate the reaction by adding the MurK enzyme.
-
Immediately place the plate/cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is directly proportional to the rate of ADP production by MurK.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters, repeat the assay with varying concentrations of the NAM substrate.
Data Presentation: Kinetic Parameters for MurK
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |
| This compound (NAM) | 190 | - | |
| N-Acetylglucosamine (NAG) | 127 | 65.0 | |
| 2-azido NAM | 30.41 ± 5.75 | 6.58 ± 0.21 |
Metabolic Labeling with Bioorthogonal NAM Probes
This advanced technique allows for the visualization of peptidoglycan synthesis and remodeling in live bacterial cells. It involves feeding bacteria a chemically modified NAM analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne). This probe is incorporated into the cell wall via the cell's natural biosynthetic pathways. The handle can then be selectively tagged with a reporter molecule, such as a fluorophore, using click chemistry.
Workflow for Metabolic Labeling and Visualization
Caption: Workflow for metabolic labeling of peptidoglycan.
Experimental Protocol: Metabolic Labeling
This protocol provides a general framework for metabolic labeling of bacterial peptidoglycan.
A. Materials and Reagents
-
Bacterial strain (may require engineering to express necessary enzymes like AmgK and MurU for efficient probe uptake)
-
Bioorthogonal NAM probe (e.g., 2-azido-NAM)
-
Fluorescent reporter with a complementary handle (e.g., an alkyne-fluorophore like DBCO-488)
-
Fixatives (e.g., paraformaldehyde)
-
Permeabilization agents (if required for intracellular targets)
-
Copper(I) catalyst, ligand (e.g., TBTA), and reducing agent (e.g., sodium ascorbate) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or a copper-free click reagent.
B. Procedure
-
Metabolic Labeling:
-
Grow bacterial cells to the desired growth phase.
-
Add the NAM probe (e.g., 2-azido NAM) to the culture medium and incubate for a period that allows for sufficient incorporation into the peptidoglycan (this may range from minutes to hours depending on the bacterial growth rate).
-
-
Cell Fixation:
-
Harvest the labeled cells by centrifugation.
-
Wash the cells with buffer (e.g
-
Application Note: Quantification of N-Acetylmuramic Acid in Bacterial Samples using LC-MS/MS
Abstract
This application note presents a detailed protocol for the detection and quantification of N-Acetylmuramic acid (NAM) from bacterial samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key component of peptidoglycan, a major structural element of bacterial cell walls, making its quantification crucial for research in microbiology, infectious diseases, and antibiotic development. The described hydrophilic interaction liquid chromatography (HILIC) method provides a reliable and sensitive approach for researchers, scientists, and drug development professionals.
Introduction
This compound (NAM) is an ether of lactic acid and N-acetylglucosamine (GlcNAc) and, together with GlcNAc, forms the glycan backbone of bacterial peptidoglycan.[1] The peptidoglycan layer is essential for maintaining the structural integrity of bacterial cells.[2] The analysis of NAM is therefore critical for understanding bacterial cell wall metabolism, identifying novel antibiotic targets, and studying host-pathogen interactions. This application note provides a comprehensive LC-MS/MS method for the quantification of NAM in bacterial cell extracts.
Experimental Protocols
Sample Preparation (Acidic Hydrolysis of Bacterial Cells)
This protocol is adapted from a method for the analysis of peptidoglycan components.
Materials:
-
Bacterial cell pellet
-
6 M Hydrochloric acid (HCl)
-
Ultrapure water
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., isotopically labeled NAM, if available)
-
0.22 µm syringe filters
Procedure:
-
Wash the bacterial cell pellet with ultrapure water to remove any media components.
-
Resuspend the pellet in a known volume of 6 M HCl.
-
Hydrolyze the sample at 100°C for 4 hours to release NAM from the peptidoglycan.
-
After hydrolysis, cool the sample to room temperature and neutralize it with an appropriate base (e.g., 6 M NaOH).
-
Centrifuge the sample to pellet any debris.
-
Take a known volume of the supernatant and add the internal standard.
-
Dilute the sample with acetonitrile to a final concentration of 50% acetonitrile (v/v).
-
Filter the final sample solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of polar analytes (specifics may vary) |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 292.1 (Proposed for [M-H]⁻ of this compound) |
| Product Ion (m/z) | 116.1, 85.1 (Proposed fragmentation products) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Note: The MRM transitions provided are proposed based on the chemical structure of this compound and common fragmentation patterns of similar molecules. It is highly recommended to confirm these transitions through infusion of a pure standard and performing a product ion scan on the specific instrument being used.
Quantitative Data
The following table summarizes the quantitative performance of the described HILIC-LC-MS method for this compound, based on available literature.
| Parameter | Value |
| Linearity Range | 0.66 – 42.50 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Sub-mg/L range (specific value to be determined) |
| Limit of Quantification (LOQ) | Sub-mg/L range (specific value to be determined) |
| Intra-day Precision (%RSD) | 4% |
| Inter-day Precision (%RSD) | 3.2% |
| Recovery (%) | To be determined |
Peptidoglycan Synthesis and Recycling Pathway
This compound is a central molecule in the synthesis and recycling of bacterial peptidoglycan. The following diagram illustrates a simplified overview of this pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive tool for the quantification of this compound in bacterial samples. The sample preparation protocol involving acidic hydrolysis is effective in liberating NAM from the complex peptidoglycan matrix. The use of HILIC chromatography coupled with tandem mass spectrometry allows for selective and accurate measurement. This method can be readily adopted by researchers in various fields to further investigate the role of bacterial cell wall components in health and disease. Further validation of the method, including the determination of LOD, LOQ, and recovery, is recommended for specific applications and matrices.
References
Application Notes and Protocols for the Synthesis of N-Acetylmuramic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various N-Acetylmuramic acid (NAM) analogs. These synthetic derivatives are invaluable tools for probing bacterial cell wall biosynthesis, developing novel antimicrobial agents, and studying host-pathogen interactions. The following sections detail the chemical and chemoenzymatic methodologies for producing key NAM analogs, along with quantitative data and visualizations to guide your research.
Introduction
This compound (NAM) is a central component of peptidoglycan (PG), the essential structural polymer of the bacterial cell wall. The unique presence of NAM in bacteria makes the enzymes involved in its biosynthesis and incorporation into PG attractive targets for antibiotic development.[1][2] The synthesis of NAM analogs allows for the introduction of chemical reporters, such as azides and alkynes, which can be used for "click" chemistry-based labeling and visualization of PG synthesis and dynamics.[3] Furthermore, modified NAM derivatives can be used to study the substrate specificity of PG biosynthetic enzymes and to develop inhibitors of this critical pathway.[4][5]
This document outlines protocols for the synthesis of key bioorthogonal NAM analogs, including 2-azido NAM, 2-alkyne NAM, and 3-azido NAM methyl ester, as well as a chemoenzymatic approach for the production of UDP-NAM derivatives.
Peptidoglycan Biosynthesis Pathway
The synthesis and incorporation of NAM into the bacterial cell wall is a multi-step enzymatic process. Understanding this pathway is crucial for designing and applying NAM analogs as research tools or therapeutic agents.
Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of key NAM analogs and their precursors. Yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Amino Muramic Acid (Precursor)
| Step | Starting Material | Product | Reported Yield | Reference |
| 5-Step Chemical Synthesis | D-(+)-Glucosamine | 2-Amino Muramic Acid | ~25% (overall) | [3][5] |
| Palladium-Catalyzed Hydrogenation | Cbz-protected NAM intermediate | 2-Amino Muramic Acid | 77% | [5] |
Table 2: Synthesis of this compound Analogs
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| 2-Azido NAM | 2-Amino Muramic Acid | NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | Not specified | [4] |
| 2-Alkyne NAM | 2-Amino Muramic Acid | NHS activated 4-pentynoic acid | Not specified | [4] |
| 3-Azido NAM Methyl Ester | Protected NAG 1-thioglycoside | NaN₃, MeI, DDQ, MsCl | ~12% (over 3 steps) | [2] |
| Peracetylated 2-Azido Glucosamine | Glucosamine | Diazo transfer reagent | 68% | [4] |
Table 3: Chemoenzymatic Synthesis of UDP-NAM Analogs
| Product | Starting Material | Enzymes | Reported Yield | Reference |
| UDP-NAM Analogs (various) | NAM Analogs | AmgK, MurU | 19% - 89% | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis of key NAM analogs. These are compiled from various sources and represent robust methods for obtaining these compounds.[2][3][4][5]
Protocol 1: Synthesis of 2-Azido this compound (2-Azido NAM)
This protocol describes the coupling of an azide-containing N-hydroxysuccinimide (NHS) ester to the free amine of 2-amino muramic acid.
Materials:
-
2-Amino Muramic Acid
-
NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
-
Anhydrous Methanol (MeOH)
-
Sodium Carbonate (Na₂CO₃)
-
Nitrogen (N₂) gas
-
Thin Layer Chromatography (TLC) plates (25% MeOH/EtOAc mobile phase)
-
Liquid Chromatography-Mass Spectrometry (LC/MS)
Procedure:
-
To a round bottom flask, add sodium carbonate (6.7 eq).
-
Add anhydrous MeOH and charge the flask with N₂.
-
Add 2-amino muramic acid (1.0 eq) to the flask.
-
Divide the NHS activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate (2.7 eq) into five portions.
-
Add one portion of the NHS ester to the reaction flask every 15 minutes. This ensures the NHS-activated compound reacts primarily with the amine.
-
Stir the reaction for a total of 2 hours under N₂.
-
Monitor the reaction progress by TLC and LC/MS.
-
Once the reaction is complete, filter the reaction mixture.
-
Evaporate the solvent under reduced pressure without heat to obtain the crude product.
-
The crude product can be purified by preparatory HPLC.
Protocol 2: Synthesis of 2-Alkyne this compound (2-Alkyne NAM)
This protocol outlines the synthesis of an alkyne-functionalized NAM analog using a similar NHS ester coupling strategy.
Materials:
-
2-Amino Muramic Acid
-
NHS activated 4-pentynoic acid
-
Anhydrous Methanol (MeOH)
-
Sodium Carbonate (Na₂CO₃)
-
Nitrogen (N₂) gas
-
TLC plates (25% MeOH/EtOAc mobile phase)
-
LC/MS
Procedure:
-
Add sodium carbonate (6.7 eq) to a round bottom flask.
-
Add anhydrous MeOH and purge the flask with N₂.
-
Add 2-amino muramic acid (1.0 eq) to the flask.
-
Divide the NHS activated 4-pentynoic acid (2.7 eq) into five portions.
-
Add one portion of the NHS ester to the reaction flask every 15 minutes.
-
Monitor the reaction by TLC and LC/MS.
-
Upon completion, filter the reaction mixture.
-
Evaporate the solvent under reduced pressure without heat to yield the crude product.
-
Purify the crude product using preparatory HPLC.
Protocol 3: Chemoenzymatic Synthesis of UDP-NAM Analogs
This protocol describes a two-step enzymatic synthesis of UDP-NAM analogs from their corresponding NAM analogs using the bacterial recycling enzymes AmgK and MurU.[2]
Materials:
-
Synthesized NAM analog (e.g., 2-Azido NAM)
-
Purified MurNAc/GlcNAc anomeric kinase (AmgK)
-
Purified NAM α-1 phosphate (B84403) uridylyl transferase (MurU)
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
Appropriate buffer solutions for enzymatic reactions
-
High-Resolution Mass Spectrometry (HRMS)
-
Preparatory Mass-Directed HPLC
Procedure:
Step 1: Phosphorylation using AmgK
-
In a suitable reaction buffer, combine the NAM analog, ATP, and purified AmgK.
-
Incubate the reaction at the optimal temperature for AmgK activity (typically 37°C).
-
Monitor the formation of the monophosphate NAM product by HRMS.
-
This phosphorylation step can often be carried out without purification of the intermediate.
Step 2: Uridylyl Transfer using MurU
-
To the reaction mixture containing the monophosphate NAM, add UTP and purified MurU.
-
Continue the incubation at the optimal temperature for MurU activity.
-
Monitor the formation of the UDP-NAM analog by HRMS.
-
Once the reaction is complete, the UDP-NAM derivative can be purified by preparatory mass-directed HPLC.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and application of NAM analogs, as well as the logical relationship in chemoenzymatic synthesis.
Caption: General workflow for the synthesis and application of NAM analogs.
Caption: Logical flow of the chemoenzymatic synthesis of UDP-NAM analogs.
Applications
The synthesized NAM analogs have a wide range of applications in microbiology and drug discovery:
-
Probing Peptidoglycan Biosynthesis: Bioorthogonally tagged NAM analogs can be metabolically incorporated into the bacterial cell wall, allowing for the visualization of active sites of PG synthesis and remodeling using fluorescence microscopy.[3]
-
Antibiotic Target Validation: These analogs can be used to study the substrate specificity of Mur enzymes, aiding in the design and validation of novel inhibitors that target the PG biosynthesis pathway.[4][5]
-
Studying Host-Pathogen Interactions: Fluorescently labeled bacteria, through the incorporation of NAM analogs, can be tracked during infection to better understand the dynamics of host-pathogen interactions.
-
Development of Novel Antimicrobials: NAM analogs themselves can be designed to act as inhibitors of PG synthesis or to be incorporated into the cell wall to disrupt its integrity.
Conclusion
The protocols and data presented here provide a comprehensive resource for the synthesis and application of this compound analogs. These powerful chemical tools will continue to facilitate groundbreaking research in bacterial cell biology and the development of next-generation antibiotics. The modularity of the synthetic routes allows for the creation of a diverse library of NAM probes to address a wide range of biological questions.[2][5]
References
- 1. Chemoenzymatic Synthesis and Applications of Prokaryote-Specific UDP-Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N-Acetylmuramic Acid (NAM) ELISA Kits for Peptidoglycan Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential polymer that forms the cell wall of most bacteria, providing structural integrity and shape. It is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, with NAM being unique to bacterial peptidoglycan.[1] The detection and quantification of peptidoglycan, and by extension this compound, are critical in various research and development areas. These include the study of bacterial infections, the evaluation of antibiotic efficacy, the investigation of innate immune responses, and the monitoring of bacterial contamination in pharmaceutical and biotechnology products.
Enzyme-Linked Immunosorbent Assay (ELISA) kits designed to detect peptidoglycan offer a sensitive and specific method for its quantification in diverse biological samples. These assays are invaluable tools for researchers and professionals in drug development for understanding host-pathogen interactions and for the quality control of biological products. This document provides detailed application notes and protocols for the use of these ELISA kits. While these kits typically target the larger peptidoglycan molecule, their utility lies in the fact that this compound is a core and specific component of this structure.
Principle of the Assay
Peptidoglycan ELISA kits predominantly operate on one of two principles: sandwich ELISA or competitive ELISA.
-
Sandwich ELISA: In this format, the wells of a microplate are pre-coated with a capture antibody specific for peptidoglycan. The sample is added, and any peptidoglycan present binds to the capture antibody. A second, enzyme-conjugated detection antibody that also recognizes peptidoglycan is then added, forming a "sandwich" with the peptidoglycan molecule. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of peptidoglycan in the sample.[2][3]
-
Competitive ELISA: This format is based on the competition between the peptidoglycan in the sample and a labeled peptidoglycan conjugate for a limited number of binding sites on a pre-coated anti-peptidoglycan antibody in the microplate wells. The peptidoglycan in the sample and the enzyme-conjugated peptidoglycan are incubated together in the wells. After a washing step, a substrate is added. The resulting color intensity is inversely proportional to the concentration of peptidoglycan in the sample; a higher concentration of peptidoglycan in the sample leads to less binding of the labeled conjugate and thus a weaker signal.[4][5]
Applications
-
Immunology and Infectious Disease Research: Studying the activation of the innate immune system by bacterial components. Peptidoglycan fragments are recognized by cytosolic pattern recognition receptors like NOD1 and NOD2, triggering signaling pathways that lead to inflammatory responses.[6][7][8][9]
-
Drug Development: Screening for and evaluating the efficacy of new antibiotics that target peptidoglycan synthesis or degradation.
-
Bacterial Contamination Testing: Detecting the presence of bacterial contamination in cell cultures, pharmaceutical preparations, and medical devices.
-
Microbiome Research: Investigating the translocation of bacterial components from the gut into systemic circulation and their physiological effects.[6]
Quantitative Data Presentation
The performance characteristics of commercially available peptidoglycan ELISA kits can vary. Below is a summary of typical quantitative data for such kits. It is important to consult the datasheet of the specific kit being used.
| Parameter | Typical Value Range | Description |
| Assay Type | Sandwich or Competitive ELISA | The principle of the immunoassay.[2][5] |
| Detection Range | 0.1 ng/mL - 1000 ng/mL | The range of concentrations within which the assay is quantitative. Specific ranges can be narrower, for example, 0.156 ng/mL - 10 ng/mL or 1.23 ng/mL - 100 ng/mL.[3][10][11] |
| Sensitivity | 0.05 ng/mL - 1.0 ng/mL | The lowest detectable concentration of peptidoglycan. Some kits report sensitivities as low as 0.052 ng/mL.[3] |
| Intra-Assay Precision | CV < 10% | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | CV < 12% | The coefficient of variation between different assay runs.[4] |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates, other biological fluids.[2][3][5] | The types of biological matrices that have been validated for use with the kit. |
| Specificity | High for Peptidoglycan | The assay should have minimal cross-reactivity with other bacterial components or host molecules.[2][3] |
Signaling Pathway
The detection of peptidoglycan by host cells is a critical event in the initiation of an innate immune response. In mammals, intracellular peptidoglycan fragments are primarily recognized by Nucleotide-binding Oligomerization Domain (NOD)-like receptors, specifically NOD1 and NOD2.[7][8][9] This recognition triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines.
Caption: Mammalian NOD2 signaling pathway activated by peptidoglycan recognition.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following are general guidelines; always refer to the specific kit manual for detailed instructions.
1. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.[12]
-
Carefully collect the serum supernatant.
-
Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13][14]
2. Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[12]
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[12]
-
Collect the plasma supernatant.
-
Assay immediately or aliquot and store at -20°C or -80°C.[13][14]
3. Cell Culture Supernatants:
-
Centrifuge the cell culture media at 1000 x g for 15 minutes to remove cells and debris.
-
Collect the supernatant.
-
Assay immediately or aliquot and store at -20°C or -80°C.
4. Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and add lysis buffer (e.g., RIPA buffer with protease inhibitors) at a recommended ratio (e.g., 1g of tissue to 5-10 mL of buffer).
-
Homogenize the tissue on ice using a homogenizer.
-
Centrifuge at 5000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Assay immediately or aliquot and store at -80°C.
General ELISA Protocol (Competitive Assay)
This protocol provides a general workflow for a competitive ELISA for peptidoglycan detection. Reagent volumes and incubation times may vary, so consult the specific kit manual.
Caption: A generalized workflow for a competitive peptidoglycan ELISA.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of antibodies and conjugates, according to the kit manual.
-
Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of the standards and samples to the appropriate wells of the microplate, which is pre-coated with an anti-peptidoglycan antibody.
-
Competitive Reaction: Immediately add a defined volume (e.g., 50 µL) of the enzyme-conjugated peptidoglycan to each well. The peptidoglycan in the sample will compete with the conjugated peptidoglycan for binding to the antibody.
-
Incubation: Cover the plate and incubate for a specified time and temperature (e.g., 1 hour at 37°C).
-
Washing: Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the provided wash buffer. This removes any unbound reagents.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well.
-
Incubation and Color Development: Incubate the plate in the dark at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of peptidoglycan in the samples. The OD will be inversely proportional to the peptidoglycan concentration.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents or buffers | - Increase the number of wash steps and ensure complete removal of wash buffer.- Allow all reagents to come to room temperature before use.- Use fresh, sterile reagents and buffers. |
| Low signal | - Incorrect incubation times or temperatures- Inactive enzyme conjugate- Improperly prepared reagents | - Adhere strictly to the recommended incubation parameters.- Ensure proper storage and handling of the enzyme conjugate.- Double-check all reagent dilutions and preparation steps. |
| Poor standard curve | - Inaccurate pipetting- Improper standard dilution series | - Use calibrated pipettes and proper pipetting technique.- Carefully prepare the standard dilutions as instructed in the manual. |
| High variability between replicate wells | - Inconsistent pipetting- Incomplete mixing of reagents- Bubbles in wells | - Ensure consistent pipetting volume and technique.- Thoroughly mix all reagents before adding to the wells.- Carefully inspect wells for bubbles and remove them if present. |
Conclusion
This compound-containing peptidoglycan is a key bacterial molecule with significant implications for infectious disease research and drug development. Commercially available ELISA kits provide a robust and sensitive platform for the detection and quantification of peptidoglycan in a variety of biological samples. By following the detailed protocols and understanding the principles of the assay, researchers can obtain reliable and reproducible data to advance their scientific investigations. Always refer to the specific instructions provided with your ELISA kit for optimal performance.
References
- 1. Peptidoglycan,PG ELISA Kit [novateinbio.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Various Species PG ELISA kit | Biological Agents [anticorps-enligne.fr]
- 5. mybiosource.com [mybiosource.com]
- 6. academic.oup.com [academic.oup.com]
- 7. KEGG_NOD_LIKE_RECEPTOR_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. NOD-like receptor signaling pathway - Immune system - Immunoway [immunoway.com]
- 10. biocompare.com [biocompare.com]
- 11. globozymes.com [globozymes.com]
- 12. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Application of N-Acetylmuramic Acid in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmuramic acid (NAM) is a monosaccharide derivative of N-acetylglucosamine (NAG) and a critical component of peptidoglycan, the essential polymer that forms the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. The biosynthesis of NAM and its incorporation into peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This pathway is a prime target for many antibiotics because it is essential for bacterial survival and absent in eukaryotes, providing a basis for selective toxicity.[2] This document provides detailed application notes and protocols for the use of this compound in antibiotic research, including its application as a target for antibiotic screening, a tool for studying bacterial cell wall metabolism, and a biomarker for bacterial infections.
Application Notes
This compound Biosynthesis as a Target for Antibiotic Discovery
The enzymes involved in the biosynthesis of UDP-N-acetylmuramic acid are attractive targets for the development of novel antibacterial agents. A key enzyme in this pathway is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan synthesis.[3]
-
High-Throughput Screening (HTS) for MurA Inhibitors: MurA activity can be monitored in a high-throughput format by measuring the release of inorganic phosphate (B84403) during its enzymatic reaction. This allows for the screening of large compound libraries to identify potential inhibitors.[4][5] The potency of identified inhibitors is typically determined by their half-maximal inhibitory concentration (IC50).[6]
-
Mechanism of Action Studies: For identified inhibitors, kinetic studies can be performed to elucidate their mechanism of action (e.g., competitive, non-competitive, or irreversible inhibition).[7] This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding lead optimization efforts.
-
Known Inhibitors: Fosfomycin (B1673569) is a clinically used antibiotic that irreversibly inhibits MurA by covalently binding to a cysteine residue in the active site.[2] Other natural products and synthetic compounds have also been identified as MurA inhibitors.[8][9]
Bioorthogonal this compound Probes for Studying Bacterial Cell Wall Dynamics
Chemically modified NAM analogs, often termed bioorthogonal probes, are powerful tools for studying the dynamics of peptidoglycan synthesis, remodeling, and degradation. These probes contain a functional group, such as an azide (B81097) or an alkyne, that can be selectively reacted with a corresponding reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via "click chemistry".
-
Metabolic Labeling of Peptidoglycan: Bacteria can be metabolically engineered to incorporate these NAM probes into their cell walls.[10] This allows for the visualization of sites of active peptidoglycan synthesis and the tracking of cell wall turnover.
-
Super-Resolution Microscopy: Labeled bacterial cells can be imaged using advanced microscopy techniques, such as super-resolution microscopy, to visualize the architecture of the cell wall with high spatial resolution.[11]
-
Mass Spectrometry Analysis: Peptidoglycan fragments containing the NAM probes can be analyzed by mass spectrometry to provide detailed structural information about the cell wall composition and the effects of antibiotics on its synthesis.[12]
This compound as a Biomarker for Bacterial Infections
The detection of NAM or its metabolites in biological fluids has the potential to serve as a diagnostic marker for bacterial infections. Since NAM is unique to bacteria, its presence in a sterile site would be a strong indicator of bacterial contamination or infection.
-
Quantitative Analysis: Sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), can be used to quantify the absolute amounts of NAM in various samples.[13][14]
-
Clinical Applications: The development of rapid and sensitive assays for NAM could aid in the early diagnosis of bacterial infections, guiding appropriate antibiotic therapy and improving patient outcomes.
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against MurA
| Compound | Target Organism | IC50 (µM) | Inhibition Type | Reference |
| Fosfomycin | Escherichia coli | 4 | Irreversible | [15] |
| Terreic Acid | Escherichia coli | 47-92 | - | [15] |
| Compound 7 (Aryl-substituted pyrrolidinedione) | Escherichia coli | 5.1 ± 0.4 | - | [9] |
| Compound 46 (Benzothiazole-substituted pyrrolidinedione) | Escherichia coli | 4.5 | - | [9] |
| Ampelopsin (Flavonoid) | Escherichia coli | 0.48 | Time-dependent | [8] |
| Diterpene 1 | Escherichia coli | 2.8 | - | [16] |
| Diterpene 1 | Staphylococcus aureus | 1.1 | - | [16] |
| Diterpene 4 | Escherichia coli | 2.8 | - | [16] |
| Diterpene 4 | Staphylococcus aureus | 3.4 | - | [16] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Fosfomycin against Clinical Isolates
| Bacterial Species | Resistance Profile | MIC Range (mg/L) | Reference |
| Escherichia coli | ESBL-producing | 0.5 - 2 | [17] |
| Escherichia coli | Carbapenemase-producing (NDM-1) | 0.5 - 2 | [17] |
| Escherichia coli | Carbapenemase-producing (VIM-29) | 0.5 - 2 | [17] |
| Escherichia coli | Plasmid-mediated AmpC | 0.5 - 2 | [17] |
| Escherichia coli | Fosfomycin-resistant (fosA) | 512 | [17] |
| Enterobacteriaceae | - | ≤ 32 (Susceptible) | [18] |
| Staphylococcus aureus | - | ≤ 32 (Susceptible) | [18] |
Experimental Protocols
Protocol 1: MurA Enzyme Inhibition Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against the MurA enzyme by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of MurA enzyme in Assay Buffer.
-
Prepare 10X stock solutions of UNAG and PEP in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.[3]
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 2.5 µL of the inhibitor dilutions to the test wells.
-
Add 2.5 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.
-
Add 25 µL of the 2X MurA enzyme stock solution to the test and positive control wells.
-
Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.[3]
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X substrate mix containing UNAG and PEP in Assay Buffer.
-
Add 50 µL of the 2X substrate mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Metabolic Labeling of Bacterial Peptidoglycan with Azido-NAM
This protocol describes the metabolic incorporation of an azido-functionalized this compound (Az-NAM) into the peptidoglycan of E. coli for subsequent visualization.
Materials:
-
E. coli strain engineered to express AmgK and MurU (for efficient NAM recycling)
-
Luria-Bertani (LB) broth
-
Azido-N-acetylmuramic acid (Az-NAM)
-
Fosfomycin
-
Fluorescently-labeled alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS containing copper sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
Procedure:
-
Bacterial Culture and Labeling:
-
Grow the engineered E. coli strain in LB broth to an OD600 of ~0.2.
-
Add fosfomycin to inhibit de novo NAM synthesis (concentration to be optimized for the specific strain).
-
Add Az-NAM to the culture medium (e.g., 1 mM).
-
Incubate the culture for a desired period (e.g., 2-3 generations) to allow for incorporation of Az-NAM into the peptidoglycan.
-
-
Cell Fixation and Permeabilization:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Chemistry Reaction:
-
Resuspend the cells in the click chemistry reaction buffer.
-
Add the fluorescently-labeled alkyne probe.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove excess reagents.
-
Resuspend the cells in a suitable imaging buffer.
-
Image the cells using fluorescence microscopy.
-
Mandatory Visualizations
Caption: Peptidoglycan biosynthesis pathway and sites of antibiotic inhibition.
Caption: Workflow for a MurA enzyme inhibition assay.
Caption: Experimental workflow for bacterial cell wall labeling and imaging.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a High Throughput Screen for the Identification of Inhibitors of Peptidoglycan O- Acetyltransferases, New Potential Antibacterial Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorogenic Probes for Real-Time Tracking of Bacterial Cell Wall Dynamics with Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Nega… [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylmuramic Acid (NAM) Quantification Assays
Welcome to the technical support center for N-Acetylmuramic acid (NAM) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of NAM.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NAM quantification experiments, categorized by the analytical method.
HPLC-MS Methods
Question: Why am I observing a low or no signal for my NAM peak?
Answer:
Several factors can contribute to a weak or absent NAM signal in HPLC-MS analysis. Consider the following potential causes and solutions:
-
Inefficient Sample Preparation:
-
Incomplete Hydrolysis: If you are measuring total NAM from peptidoglycan, incomplete acid hydrolysis will result in low recovery.
-
Solution: Ensure the correct acid concentration (e.g., 6M HCl), temperature (e.g., 95-110°C), and incubation time (4-16 hours) are used. Optimize these parameters for your specific sample type.
-
-
Poor Extraction from Complex Matrices: NAM may be difficult to extract from tissues or other complex samples.
-
Solution: Employ a robust extraction method, such as homogenization in a suitable buffer followed by protein precipitation with ice-cold acetone (B3395972) or a solvent mixture like acetonitrile (B52724):methanol:water. Use of a cryomill for tissue pulverization can improve extraction efficiency.
-
-
Analyte Loss During Sample Cleanup: Solid-phase extraction (SPE) or other cleanup steps may lead to loss of NAM.
-
Solution: Validate your cleanup procedure by spiking a known amount of NAM standard into your sample matrix and calculating the recovery.
-
-
-
Suboptimal Chromatographic Conditions:
-
Poor Retention on the Column: NAM is a polar molecule and may not be well-retained on traditional C18 columns.
-
Solution: Use a hydrophilic interaction liquid chromatography (HILIC) column, which is better suited for retaining polar analytes.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape and retention.
-
Solution: Ensure the mobile phase pH is appropriate for the ionization state of NAM. A common mobile phase for HILIC is acetonitrile with an aqueous buffer containing a small amount of acid like formic acid.
-
-
-
Mass Spectrometry Issues:
-
Incorrect Ionization Mode: NAM may ionize more efficiently in one mode over the other.
-
Solution: this compound-6-phosphate (a related analyte) is detected in negative ion mode. Test both positive and negative ion modes to determine the optimal setting for your instrument and method.
-
-
Improper MS/MS Transition: If using tandem mass spectrometry, the selected precursor and product ions may not be optimal.
-
Solution: Infuse a pure NAM standard to determine the most abundant and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
Question: I am seeing high background noise or interfering peaks in my chromatogram. What can I do?
Answer:
High background and interfering peaks can mask your NAM signal and lead to inaccurate quantification. Here are some common causes and solutions:
-
Sample Matrix Effects:
-
Contaminants from Growth Media or Biological Fluids: Salts, sugars, and other components from your sample source can interfere with the analysis.
-
Solution: Wash bacterial cell pellets thoroughly with ultrapure water before extraction. For biological fluids, consider a protein precipitation step followed by solid-phase extraction (SPE) to remove interfering substances.
-
-
Phospholipids from Tissues: Phospholipids are a common source of ion suppression in electrospray ionization.
-
Solution: Use a phospholipid removal plate or a suitable liquid-liquid extraction protocol to eliminate these interfering lipids.
-
-
-
Reagent and System Contamination:
-
Low-Quality Solvents or Reagents: Impurities in solvents, buffers, or derivatization agents can introduce noise.
-
Solution: Always use HPLC- or LC-MS-grade solvents and high-purity reagents.
-
-
System Contamination: Carryover from previous injections or a contaminated column can lead to ghost peaks.
-
Solution: Implement a rigorous column washing protocol between runs. If carryover is suspected, inject a blank solvent to check for residual peaks.
-
-
Enzymatic Assays (Colorimetric/Fluorometric)
Question: My enzymatic assay is showing low or no color/fluorescence development. What is the problem?
Answer:
Low signal in an enzymatic assay can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
-
Enzyme Inactivity:
-
Improper Storage: Enzymes are sensitive to temperature and can lose activity if not stored correctly.
-
Solution: Ensure the enzyme is stored at the recommended temperature (usually -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
-
Expired Reagents: Enzyme activity can decline over time.
-
Solution: Check the expiration date of the enzyme and other kit components.
-
-
-
Assay Conditions:
-
Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for activity.
-
Solution: Verify that the assay buffer has the correct pH and that the incubation is performed at the temperature specified in the protocol.
-
-
Presence of Inhibitors: Components in your sample may inhibit the enzyme.
-
Solution: Run a spiked control by adding a known amount of NAM to your sample to see if the signal is recovered as expected. If inhibition is suspected, you may need to dilute your sample or perform a cleanup step. Sialic acid alditol and N-acetyl-4-oxo-D-neuraminic acid are known inhibitors of N-acetylneuraminate lyase, an enzyme sometimes used in coupled assays.
-
-
-
Substrate Issues:
-
Substrate Degradation: The substrate may be unstable.
-
Solution: Prepare substrate solutions fresh before each experiment and store them as recommended.
-
-
Question: I'm observing high background signal in my "no-enzyme" or "no-sample" controls. What could be the cause?
Answer:
High background can significantly reduce the dynamic range and sensitivity of your assay.
-
Reagent-Related Issues:
-
Autohydrolysis of Substrate: Some substrates may spontaneously break down, producing a signal in the absence of the enzyme.
-
Solution: Run a "no-enzyme" control to assess the rate of non-enzymatic breakdown. If it is high, you may need to adjust the assay conditions (e.g., pH, temperature) or find a more stable substrate.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent or colored impurities.
-
Solution: Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary.
-
-
-
Sample-Related Issues:
-
Intrinsic Color or Fluorescence of the Sample: The sample itself may absorb light or fluoresce at the measurement wavelength.
-
Solution: Run a "sample blank" control that contains your sample but lacks a key reaction component (e.g., the substrate or a coupling enzyme) to measure the intrinsic signal from your sample. Subtract this value from your sample readings.
-
-
-
Instrumentation and Plate Issues:
-
Incorrect Wavelength Settings: Reading at the wrong wavelength can increase background.
-
Solution: Double-check the recommended excitation and emission wavelengths for your assay.
-
-
Inappropriate Microplate: The type of microplate can affect background.
-
Solution: Use black plates for fluorescence assays and clear plates for colorimetric assays to minimize background.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common methods are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and enzymatic assays. HPLC-MS offers high sensitivity and specificity, allowing for the simultaneous detection of multiple analytes. Enzymatic assays, which are often colorimetric or fluorometric, are generally simpler, faster, and more suited for high-throughput screening, though they may have lower specificity.
Q2: How should I prepare my bacterial samples for NAM quantification?
A2: For intracellular NAM, it is crucial to efficiently lyse the cells and extract the analyte. A common procedure involves:
-
Harvesting bacterial cells by centrifugation.
-
Washing the cell pellet multiple times with ultrapure water or a saline solution to remove media components.
-
Resuspending the pellet in an extraction solvent. A mixture of acetonitrile:methanol:water is often used.
-
Lysing the cells, for example, by bead beating or sonication.
-
Centrifuging to pellet cell debris and collecting the supernatant containing the soluble NAM.
-
For total NAM (including peptidoglycan), an acid hydrolysis step (e.g., 6M HCl at 100°C) is required to break down the peptidoglycan before analysis.
Q3: What are some common interfering substances in NAM assays?
A3: Several substances can interfere with NAM quantification:
-
For HPLC-MS: Salts and components from bacterial growth media can cause ion suppression. It is important to wash
Technical Support Center: Improving N-Acetylmuramic Acid (NAM) Detection
Welcome to the technical support center for the detection of N-Acetylmuramic acid (NAM). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues to improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The most common methods for detecting NAM involve metabolic labeling of bacterial peptidoglycan (PG) using chemically modified NAM analogs.[1] These analogs contain bioorthogonal handles (e.g., azides or alkynes) that can be "clicked" to fluorescent probes or other reporter molecules for visualization and quantification.[1][2] Other methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for direct detection and quantification of NAM and its derivatives, such as MurNAc-6-phosphate.[3][4]
Q2: What are the main challenges in detecting this compound?
A2: A significant challenge is the efficient uptake of NAM probes by bacteria, as the probes can be polar and negatively charged at physiological pH.[5] Another challenge is ensuring the specific incorporation of the probe into the peptidoglycan biosynthesis and recycling pathways.[1][5] For HPLC-MS methods, challenges include potential matrix effects and the need for careful sample preparation to remove interfering substances.[3][6]
Q3: How can I improve the uptake of NAM probes into bacterial cells?
A3: Masking the negative charge of the carboxylic acid on the NAM probe by using a methyl ester can improve its uptake.[5] This strategy can reduce the required probe concentration by up to four-fold.[5] However, it's important to note that peracetylated NAM derivatives are often not utilized by species like E. coli as they may lack the necessary cellular esterases to remove the acetate (B1210297) groups.[5][7]
Q4: Can I use enzymatic methods for NAM detection?
A4: While direct enzymatic assays for free NAM are less common in the provided literature, enzymes are central to the metabolic labeling approach, which relies on bacterial enzymes for the incorporation of NAM probes.[1] Additionally, enzymes like lysozyme, which hydrolyzes the bond between this compound and N-acetylglucosamine in peptidoglycan, are used in related research to study bacterial cell wall degradation.[8]
Troubleshooting Guides
Metabolic Labeling and Fluorescence Microscopy
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient probe uptake: The NAM probe is not entering the bacterial cells efficiently.[5] | - Use a methyl ester-derivatized NAM probe to mask the negative charge and improve cell permeability.[5] - Optimize the probe concentration; while higher concentrations might seem better, they can sometimes be toxic.[5] |
| Inefficient probe incorporation: The bacterial strain may not efficiently utilize the provided NAM probe in its peptidoglycan synthesis or recycling pathways.[1][5] | - Use an engineered bacterial strain, such as E. coli ΔMurQ-KU, which is optimized for NAM recycling.[5] - Ensure the bioorthogonal handle (azide or alkyne) is at a position tolerated by the relevant enzymes, such as the 2-amino position.[5] | |
| Ineffective click chemistry reaction: The reaction between the bioorthogonal handle on the NAM probe and the fluorescent reporter is not working correctly. | - Ensure all click chemistry reagents are fresh and of high quality. - Optimize reaction conditions (e.g., catalyst concentration, reaction time, temperature). | |
| High background fluorescence | Non-specific binding of the fluorescent probe: The fluorescent dye is binding to cellular components other than the NAM probe. | - Include thorough washing steps after the click chemistry reaction to remove unbound fluorescent probes. - Use a blocking agent if necessary. |
| Autofluorescence of the bacterial cells or medium: The sample itself is fluorescent at the detection wavelength. | - Image an unlabeled control sample to determine the level of background autofluorescence. - Use a fluorescent probe with an emission wavelength that is well separated from the autofluorescence spectrum. |
HPLC-MS Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape or resolution | Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column is not suitable for NAM analysis.[3][6] | - Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar analytes like NAM.[4][6] - Optimize the mobile phase, for instance, by using 0.1% formic acid and 0.05% ammonium (B1175870) formate (B1220265) in water and acetonitrile.[3] |
| Low signal intensity or poor sensitivity | Inefficient ionization: The mass spectrometer settings are not optimized for NAM detection.[3] | - Perform detection in negative ion mode for MurNAc-6P, as it may not be detectable in positive ion mode.[3] - Calibrate the mass spectrometer using an appropriate standard, such as 10 mM sodium formate.[3] |
| Matrix effects: Co-eluting compounds from the sample matrix are suppressing the ionization of NAM.[6] | - Improve sample preparation to remove interfering substances. This can include protein precipitation with ice-cold acetone (B3395972).[3] - Perform a matrix effect study by spiking known amounts of NAM into the sample matrix. | |
| Inaccurate quantification | Lack of a suitable internal standard: Variations in sample preparation and injection volume are not being corrected for. | - Use a stable isotope-labeled internal standard, such as ¹³C-labeled Muramic acid, for accurate quantification.[9] |
| Sample degradation: NAM or its derivatives are degrading during sample preparation. | - Keep samples at low temperatures (e.g., on ice) during processing. - Use fresh, high-quality reagents and HPLC-grade solvents to avoid contamination.[3] |
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Optimal Probe Concentration (AzNAM methyl ester) | Metabolic Labeling | 150 µM | [5] |
| Optimal Probe Concentration (Alkyne NAM methyl ester) | Metabolic Labeling | 150 µM | [5] |
| LOD (N-acetylneuraminic acid) | ic-ELISA | 0.57 ng/mL | [10][11] |
| LOQ (N-acetylneuraminic acid) | ic-ELISA | 1.14 ng/mL | [10][11] |
| LOD (N-acetylneuraminic acid) | CLEIA | 0.272 ng/mL | [10][11] |
| LOQ (N-acetylneuraminic acid) | CLEIA | 1.321 ng/mL | [10][11] |
| LLOQ (N-acetylmannosamine) | LC-MS/MS | 10 ng/mL | [6] |
| LLOQ (N-acetylneuraminic acid) | LC-MS/MS | 25 ng/mL | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, ic-ELISA: indirect competitive Enzyme-Linked Immunosorbent Assay, CLEIA: Chemiluminescence Enzyme-Linked Immunosorbent Assay.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan with NAM Probes
This protocol is a generalized procedure based on methodologies described in the literature.[1][5] Optimization may be required for specific bacterial strains and experimental conditions.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain (e.g., E. coli ΔMurQ-KU) into an appropriate liquid medium.[5]
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of approximately 0.05.
-
If using an antibiotic to inhibit de novo peptidoglycan synthesis (e.g., fosfomycin), add it to the culture at this stage.[5]
-
-
Metabolic Labeling:
-
Add the bioorthogonal NAM probe (e.g., azide-modified NAM methyl ester) to the bacterial culture to a final concentration of 150 µM.[5]
-
Incubate the culture for a defined period (e.g., several hours) at 37°C with shaking to allow for probe incorporation into the peptidoglycan.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with Phosphate Buffered Saline (PBS) to remove excess medium and unincorporated probe.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required for downstream applications.
-
-
Click Chemistry Reaction:
-
To the fixed and washed cells, add the click chemistry reaction cocktail containing a fluorescent alkyne or cyclooctyne (B158145) dye.
-
Incubate the reaction mixture according to the manufacturer's instructions, typically at room temperature in the dark.
-
-
Washing and Imaging:
-
After the click reaction, wash the cells multiple times with PBS to remove unreacted fluorescent dye.
-
Resuspend the final cell pellet in PBS or a suitable imaging buffer.
-
Mount the cells on a microscope slide and image using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: HPLC-MS Analysis of MurNAc-6-Phosphate
This protocol provides a framework for the detection of MurNAc-6P in bacterial cell extracts.[3][12]
-
Sample Preparation (Cell Extract):
-
Grow bacterial cultures to the desired cell density.
-
Harvest the cells by centrifugation and wash them extensively with ultrapure water to remove media components.[3]
-
Resuspend the cell pellet in water and disrupt the cells (e.g., by bead beating).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic fraction.
-
Precipitate remaining proteins by adding four volumes of ice-cold acetone to the supernatant.[3]
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant to a new tube.
-
Dry the cytosolic fraction under vacuum.[3]
-
-
HPLC-MS Analysis:
-
Reconstitute the dried sample in an appropriate volume of ultrapure water.[3]
-
Inject a small volume (e.g., 5 µL) of the sample onto the HPLC system.
-
Chromatographic Separation:
-
Column: A suitable column for polar analytes, such as a HILIC column.
-
Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water.[3]
-
Mobile Phase B: 100% acetonitrile.[3]
-
Gradient: A linear gradient from a high percentage of mobile phase A to a lower percentage over approximately 30 minutes.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
-
Mass Spectrometry Detection:
-
-
Data Analysis:
-
Analyze the chromatograms to identify the peak corresponding to MurNAc-6P based on its retention time and m/z.
-
Quantify the amount of MurNAc-6P by integrating the peak area and comparing it to a standard curve or an internal standard.
-
Visualizations
Caption: Workflow for metabolic labeling of bacteria with NAM probes.
Caption: Decision tree for troubleshooting low fluorescence signals.
Caption: Simplified peptidoglycan biosynthesis and recycling pathway.
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Muramic Acid Is Not Generally Present in the Human Spleen as Determined by Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced detection of N-acetylneuraminic acid using a chemiluminescence enzyme-linked immunosorbent assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic Acid (MurNAc) Sample Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and experimental procedures to prevent the degradation of N-Acetylmuramic acid (MurNAc) samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (MurNAc) is a key structural component of peptidoglycan, the polymer that forms the cell wall of most bacteria. The integrity of MurNAc in experimental samples is crucial for accurate quantification and for studying bacterial cell wall biosynthesis, turnover, and the mechanisms of antibiotics. Degradation of MurNAc can lead to erroneous results and misinterpretation of experimental data.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of MurNAc are:
-
pH: MurNAc is susceptible to degradation under both strongly acidic and alkaline conditions. Acid hydrolysis is a common laboratory procedure to break down peptidoglycan and release MurNAc, highlighting its instability in strong acids.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: Contamination of samples with enzymes such as lysozyme, which cleaves the bond between N-acetylglucosamine (NAG) and MurNAc in peptidoglycan, can lead to sample degradation in studies involving complex biological matrices.
Q3: How should I properly store my this compound samples?
To ensure the long-term stability of MurNAc, proper storage is essential. Both solid MurNAc and solutions should be stored at or below -20°C. For solid compounds, storage in a desiccator at low temperature is recommended to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of MurNAc in my experiments.
Potential Cause 1: Sample Degradation During Storage or Handling
-
Recommendation: Always store MurNAc samples, both in solid form and in solution, at -20°C or lower when not in use. Avoid repeated freeze-thaw cycles. When working with MurNAc, prepare solutions fresh and, if possible, keep them on ice.
Potential Cause 2: Degradation During Experimental Procedures
-
Recommendation: Be mindful of the pH and temperature of your experimental buffers. If your protocol involves harsh conditions (e.g., strong acids or bases, high temperatures), minimize the exposure time of MurNAc to these conditions. The stability of the related compound, N-Acetylneuraminic acid (Neu5Ac), is significantly lower at pH values below 3.0 and above 10.0, especially at elevated temperatures. A similar trend can be expected for MurNAc.
Potential Cause 3: Inefficient Extraction or Purification
-
Recommendation: If you are extracting MurNAc from complex samples like bacterial cell walls, ensure your hydrolysis or enzymatic digestion protocol is optimized for complete release without causing significant degradation. Following extraction, use validated purification methods, such as HPLC, to isolate MurNAc.
Issue 2: I see unexpected peaks in my HPLC or mass spectrometry analysis.
Potential Cause 1: Formation of Degradation Products
-
Recommendation: Under harsh acidic or alkaline conditions, MurNAc can undergo hydrolysis of the N-acetyl group or other modifications. Review your sample preparation and analytical procedures to identify any steps that could be causing degradation. Consider using milder conditions where possible.
Potential Cause 2: Contamination of Reagents or Solvents
-
Recommendation: Ensure all reagents and solvents are of high purity and are free from contaminants that could react with MurNAc or interfere with its detection.
Experimental Protocols & Data
General Guidelines for Handling this compound
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
**Weighing and
Validation & Comparative
A Comparative Analysis of N-Acetylmuramic Acid and N-Acetylglucosamine in Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan, an essential polymer for the survival of most bacteria, is a defining feature of the bacterial cell wall. It provides structural integrity, counteracting the high internal osmotic pressure and maintaining cell shape. This remarkable macromolecule is a heteropolymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), cross-linked by short peptide stems. While both are N-acetylated amino sugars, their distinct chemical structures confer unique and critical roles in the architecture and function of peptidoglycan. This guide provides an objective comparison of NAM and NAG, supported by experimental data, to elucidate their individual contributions to the bacterial cell wall.
Structural and Functional Comparison
N-acetylglucosamine (NAG) and this compound (NAM) form the glycan backbone of peptidoglycan, linked by β-(1,4) glycosidic bonds. However, a key distinction lies in the presence of a D-lactyl ether group at the C3 position of NAM, a feature absent in NAG. This seemingly minor addition is the lynchpin for the three-dimensional structure and rigidity of the entire peptidoglycan sacculus.
N-Acetylglucosamine (NAG) is a straightforward structural component, contributing to the linear polysaccharide chain. It is also a fundamental building block in other biological polymers, such as chitin (B13524) in fungi and the exoskeletons of arthropods.
This compound (NAM) , in contrast, serves as the crucial anchor point for the peptide side chains. The carboxyl group of the lactyl moiety provides the attachment site for a pentapeptide stem, which typically consists of alternating L- and D-amino acids. These peptide stems are then cross-linked to peptides on adjacent glycan strands, creating a robust, mesh-like structure. This cross-linking is the primary determinant of peptidoglycan's strength and rigidity.
The biosynthesis of NAM is a critical and bacteria-specific process, making it an attractive target for antimicrobial drugs. The synthesis of NAM from UDP-NAG is inhibited by the antibiotic fosfomycin.
Quantitative Data Comparison
Direct comparative experimental data on the intrinsic properties of NAM versus NAG within the peptidoglycan polymer is scarce. However, enzymatic studies on proteins that interact with these sugars provide quantitative insights into their distinct recognition and processing.
One such study characterized a novel this compound/N-acetylglucosamine kinase (MurK) from Clostridium acetobutylicum. This enzyme phosphorylates both NAM and NAG, and the kinetic parameters reveal differences in its affinity and catalytic efficiency for the two substrates.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1M-1) |
| This compound (NAM) | 190 | 43.3 | 2.28 x 105 |
| N-Acetylglucosamine (NAG) | 127 | 65.0 | 5.12 x 105 |
| Table 1: Kinetic parameters of MurK from Clostridium acetobutylicum for NAM and NAG. Data sourced from. |
The lower Km value for NAG suggests a slightly higher affinity of the enzyme for this substrate compared to NAM. Conversely, the higher kcat for NAG indicates a faster turnover rate. The overall catalytic efficiency (kcat/Km) is more than twofold higher for NAG, indicating that it is the preferred substrate for this particular kinase.
Experimental Protocols
1. Quantitative Analysis of NAM and NAG in Bacterial Cell Walls by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
This method allows for the accurate quantification of NAM and NAG from bacterial cell wall hydrolysates.
a. Peptidoglycan Hydrolysis:
-
Lyophilize bacterial cell pellets.
-
Resuspend the dry cell pellet in 6 M hydrochloric acid.
-
Incubate at 100°C for 4 hours to hydrolyze the peptidoglycan into its constituent monosaccharides.
-
Neutralize the hydrolysate with a suitable base (e.g., sodium hydroxide).
-
Centrifuge to remove any insoluble material.
b. HILIC-MS Analysis:
-
Dilute the neutralized hydrolysate in an appropriate solvent (e.g., 90% acetonitrile).
-
Inject the sample onto a HILIC column (e.g., a silica-based column with amide or diol functional groups).
-
Use an isocratic or gradient elution with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a low
A Comparative Analysis of N-Acetylmuramic Acid Levels in Diverse Bacterial Species
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of N-Acetylmuramic acid (MurNAc) levels across different bacterial species, supported by experimental data and detailed methodologies. As a crucial component of peptidoglycan (PG), the variation in MurNAc content reflects fundamental differences in bacterial cell wall structure, with significant implications for antimicrobial drug development and microbiological research.
Quantitative Comparison of Peptidoglycan and this compound Content
The most significant differentiator in this compound content between bacteria is the fundamental difference in their cell wall architecture, broadly categorized by the Gram stain. Gram-positive bacteria possess a thick, multi-layered peptidoglycan sheath, which can constitute up to 90% of the cell wall's dry weight.[1] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, representing only about 10% of the cell wall's dry weight.[1]
Since this compound and N-acetylglucosamine (NAG) form the repeating disaccharide backbone of peptidoglycan in a 1:1 molar ratio, the abundance of peptidoglycan is directly proportional to the level of MurNAc. The following table summarizes the peptidoglycan content in several key bacterial species, providing a comparative measure of their MurNAc levels.
| Bacterial Species | Gram Stain | Peptidoglycan (% of Cell Dry Weight) | Structural Notes |
| Staphylococcus aureus | Positive | High (~50% of cell wall mass) | Highly cross-linked (~90%) peptidoglycan with pentaglycine (B1581309) interpeptide bridges.[2][3] |
| Bacillus subtilis | Positive | High | Thick vegetative cell wall peptidoglycan. Spore cortex peptidoglycan has unique modifications, including muramic δ-lactam.[4][5] |
| Streptococcus salivarius ssp. thermophilus | Positive | ~8.2% | Representative of the high peptidoglycan content in the Lactobacillales order. |
| Escherichia coli K12 | Negative | ~1.7% | Thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes. |
| Bacteroides thetaiotaomicron | Negative | >3.6% | Atypical for a Gram-negative bacterium with a relatively higher peptidoglycan content. |
Experimental Protocols
The quantification of this compound is pivotal for understanding bacterial physiology and the efficacy of cell wall-targeting antibiotics. A widely accepted and robust method involves the hydrolysis of purified peptidoglycan followed by chromatographic separation and detection, typically using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Protocol: Quantification of this compound by HPLC-MS
1. Peptidoglycan Isolation: a. Cultivate bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS). c. Resuspend the cell pellet in a lysis buffer and disrupt the cells using mechanical methods (e.g., bead beating or sonication) or enzymatic digestion (e.g., lysozyme, for some species). d. Treat the cell lysate with detergents (e.g., sodium dodecyl sulfate, SDS) to solubilize membranes and proteins. e. The insoluble peptidoglycan is then collected by ultracentrifugation. f. Wash the peptidoglycan pellet extensively with sterile water to remove any remaining contaminants.
2. Acid Hydrolysis: a. Resuspend the purified peptidoglycan in a known concentration of strong acid (e.g., 6 M HCl). b. Heat the suspension at a high temperature (e.g., 95-110°C) for a defined period (typically 4-16 hours) to hydrolyze the glycosidic bonds and release the constituent monosaccharides, including MurNAc. c. Neutralize the hydrolysate with a strong base (e.g., NaOH).
3. HPLC-MS Analysis: a. Prepare a standard curve using known concentrations of pure this compound. b. Filter the neutralized hydrolysate to remove any particulate matter. c. Inject a defined volume of the sample and standards onto an appropriate HPLC column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column). d. Elute the analytes using a suitable mobile phase gradient. e. Detect and quantify the this compound in the sample by comparing its peak area to the standard curve, using a mass spectrometer for specific detection.
Visualizing the Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a complex and highly regulated process, making it an excellent target for antibiotics. The following diagram illustrates a simplified workflow of the key stages in peptidoglycan biosynthesis.
Caption: Simplified workflow of peptidoglycan biosynthesis.
This guide highlights the significant variation in this compound levels across bacterial species, directly correlating with the thickness of the peptidoglycan layer. The provided experimental protocol offers a reliable method for quantifying these differences, which is essential for the development of novel antimicrobial strategies targeting the bacterial cell wall.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Staphylococcal Cell Wall: Morphogenesis and Fatal Variations in the Presence of Penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Muramic lactam in peptidoglycan of Bacillus subtilis spores is required for spore outgrowth but not for spore dehydration or heat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Guide to N-Acetylmuramic Acid Immunoassays: Focus on Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
N-Acetylmuramic acid (NAM) is a pivotal component of the bacterial cell wall polymer, peptidoglycan. Its detection and quantification are crucial in various research areas, including microbiology, immunology, and drug development. Immunoassays offer a sensitive and specific method for this purpose. However, the potential for cross-reactivity with structurally related molecules is a critical consideration for data accuracy. This guide provides a comparative overview of this compound immunoassays, with a special focus on the specificity and cross-reactivity profiles of antibodies employed in these assays.
Performance Comparison: Specificity and Cross-reactivity
The specificity of an immunoassay is paramount for the reliable quantification of this compound. The ideal assay would exhibit high affinity for NAM while showing minimal to no binding to other structurally similar molecules present in biological samples. These can include other components of the peptidoglycan, such as N-acetylglucosamine (GlcNAc), and various peptide fragments.
Published data on monoclonal antibodies raised against muramyl dipeptide (MDP), a peptidoglycan fragment containing NAM and a dipeptide, provide significant insights into the specificity that can be achieved.
Table 1: Qualitative Cross-reactivity of an Anti-Muramyl Dipeptide Monoclonal Antibody (Clone 2-4)
| Compound | Cross-reactivity Description | Reference |
| Muramyl dipeptide (MDP) | High (Target Analyte) | |
| This compound (NAM) | Not recognized | |
| Dipeptide (L-Ala-D-isoGln) | Not recognized | |
| MDP with L-Ser substitution for L-Ala | No effect on binding | |
| MDP with L-Val substitution for L-Ala | No effect on binding | |
| MDP with L-Pro substitution for L-Ala | Abolished antigenicity | |
| MDP with N-methyl-L-Ala substitution for L-Ala | Abolished antigenicity |
This table is a qualitative summary based on the findings of Bahr et al. (1983). The study highlights that the antibody's recognition is highly specific to the glycopeptide linkage between this compound and the dipeptide.
Experimental Protocols
The most common immunoassay format for small molecules like this compound is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for this compound Quantification
This protocol outlines the general steps for a competitive ELISA to determine the concentration of this compound in a sample.
1. Plate Coating:
- A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). This NAM-BSA conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- The plate is incubated overnight at 4°C to allow the conjugate to adsorb to the well surface.
2. Washing:
- The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
3. Blocking:
- To prevent non-specific binding of antibodies to the plate surface, a blocking buffer (e.g., 1% BSA in PBS) is added to each well.
- The plate is incubated for 1-2 hours at room temperature.
4. Competitive Reaction:
- The plate is washed again as described in step 2.
- Standards containing known concentrations of free this compound and the unknown samples are added to the wells.
- Immediately after, a limited amount of a specific anti-N-Acetylmuramic acid antibody is added to each well.
- The plate is incubated for 1-2 hours at 37°C. During this time, the free this compound in the samples and standards competes with the NAM-BSA conjugate coated on the plate for binding to the limited number of antibody binding sites.
5. Detection:
- The plate is washed to remove unbound antibodies and other components.
- An enzyme-conjugated secondary antibody that recognizes the primary anti-NAM antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well.
- The plate is incubated for 1 hour at 37°C.
6. Substrate Addition and Measurement:
- After a final wash step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.
- The enzyme catalyzes a color change, which is allowed to develop for a set amount of time.
- A stop solution (e.g., 2N H₂SO₄) is added to terminate the reaction.
- The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
7. Data Analysis:
- A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
- The concentration of this compound in the unknown samples is determined by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the concentration of free this compound in the sample.
Visualizations
This compound Recognition and Signaling Pathway
This compound, as a component of peptidoglycan fragments like muramyl dipeptide (MDP), is recognized by the intracellular pattern recognition receptor NOD2. This recognition triggers a signaling cascade that leads to an innate immune response.
Figure 1. this compound (as part of MDP) recognition by NOD2 and downstream signaling.
Competitive ELISA Workflow for this compound
The following diagram illustrates the key steps involved in a competitive ELISA for the quantification of this compound.
Figure 2. Workflow for a competitive ELISA to detect this compound.
Correlation of N-Acetylmuramic acid levels with bacterial load
A quantitative comparison of N-Acetylmuramic acid (MurNAc) levels with traditional bacterial load determination methods for researchers, scientists, and drug development professionals.
In the realm of microbiological research and drug development, accurate quantification of bacterial load is paramount. Traditional methods, such as colony-forming unit (CFU) counting and quantitative polymerase chain reaction (qPCR), have long been the gold standard. However, these methods are not without their limitations, including time consumption, inability to account for viable but non-culturable (VBNC) bacteria, and potential inhibition of PCR reactions. This guide presents a compelling alternative: the quantification of this compound (MurNAc), a specific and stable biomarker for bacterial presence.
This compound is an essential and exclusive component of peptidoglycan, the structural polymer forming the bacterial cell wall[1]. As such, its concentration in a sample directly correlates with the total amount of bacterial biomass present. This guide provides a comprehensive comparison of MurNAc quantification with established methods, supported by experimental data, detailed protocols, and visual workflows to aid in the adoption of this robust analytical technique.
Comparative Analysis of Bacterial Load Quantification Methods
The following table summarizes the key performance characteristics of MurNAc quantification against CFU counting and qPCR, providing a clear overview for method selection.
| Feature | This compound (MurNAc) Quantification | Colony-Forming Unit (CFU) Counting | Quantitative PCR (qPCR) |
| Principle | Direct chemical measurement of a unique bacterial cell wall component. | Enumeration of viable bacteria that can replicate and form colonies on solid media. | Amplification and quantification of specific bacterial DNA sequences. |
| Specificity | High; MurNAc is unique to bacteria. | High for culturable bacteria; species-specific media can be used. | High; species or group-specific primers and probes provide excellent specificity. |
| Sensitivity | High; capable of detecting bacterial biomass in the nanogram range[2]. | Variable; dependent on culture conditions and bacterial viability. | Very high; can detect and quantify very low numbers of DNA copies. |
| Viable vs. Total Bacteria | Measures total bacterial biomass (both live and dead bacteria). | Measures only viable and culturable bacteria. | Measures DNA from both live and dead bacteria. |
| Time to Result | 4-8 hours (including sample preparation and analysis). | 24-72 hours (incubation time). | 2-4 hours. |
| Throughput | Moderate to high, depending on the analytical platform (e.g., GC-MS, HPLC). | Low to moderate; labor-intensive. | High; suitable for automated, high-throughput analysis. |
| Limitations | Does not differentiate between live and dead bacteria. Potential interference from streptomycin[3]. | Does not account for VBNC bacteria. Prone to errors from clumping of cells. | Susceptible to inhibition by sample matrix components. DNA extraction efficiency can vary. |
| Quantitative Correlation | Strong, direct correlation with bacterial cell number.[4][5] | Provides a direct count of culturable cells. | Provides a measure of gene copy number, which correlates with cell number. |
Experimental Correlation Data
A study by Mimura and Romano (1985) established a highly significant relationship between muramic acid concentrations and bacterial numbers in marine water samples for populations ranging from 10⁸ to 10¹¹ cells per liter[4][5]. In a laboratory culture of a Pseudomonas species, the muramic acid content was determined to be between 4.7 x 10⁻¹⁰ to 5.3 x 10⁻¹⁰ µg per cell during growth[4][5]. This direct and quantifiable relationship underscores the reliability of MurNAc as a biomarker for bacterial load.
Experimental Protocols
Detailed methodologies for the quantification of this compound and two standard alternative methods are provided below.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of muramic acid in complex environmental samples[6].
a. Sample Preparation and Hydrolysis:
-
To the sample (e.g., bacterial pellet, tissue homogenate), add methanolic hydrochloric acid.
-
Heat the mixture overnight to hydrolyze the peptidoglycan and release MurNAc.
-
Perform a liquid-liquid extraction with hexane (B92381) to remove hydrophobic compounds.
-
Evaporate the aqueous phase to dryness.
b. Derivatization:
-
To the dried residue, add acetic anhydride (B1165640) and pyridine.
-
Heat the mixture to form the acetate (B1210297) derivative of MurNAc.
-
Wash the derivative with dilute hydrochloric acid and water.
c. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Separate the components on a suitable capillary column.
-
Identify and quantify the MurNAc derivative based on its retention time and mass spectrum, using a standard curve prepared with pure MurNAc.
Bacterial Load Quantification by Colony-Forming Unit (CFU) Counting
a. Sample Preparation and Serial Dilution:
-
Resuspend the bacterial sample in a suitable sterile buffer (e.g., phosphate-buffered saline).
-
Perform a series of 10-fold dilutions of the bacterial suspension.
b. Plating:
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar (B569324) plates.
-
Spread the inoculum evenly over the surface of the agar.
c. Incubation and Counting:
-
Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C for E. coli) for 24-48 hours.
-
Count the number of visible colonies on plates that have between 30 and 300 colonies.
d. Calculation:
-
Calculate the CFU per milliliter of the original sample using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
Bacterial Load Quantification by quantitative PCR (qPCR)
a. DNA Extraction:
-
Extract total DNA from the bacterial sample using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.
b. qPCR Reaction Setup:
-
Prepare a reaction mixture containing:
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers specific for a bacterial target gene (e.g., 16S rRNA gene)
-
A fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green)
-
Template DNA (from the sample)
-
-
Include appropriate controls, such as no-template controls and a standard curve of known DNA concentrations.
c. qPCR Amplification and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Monitor the fluorescence signal at each cycle.
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the initial amount of target DNA in the sample by comparing its Ct value to the standard curve.
-
Convert the DNA quantity to bacterial cell number based on the known number of gene copies per genome and the genome size of the target bacterium.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for comparing MurNAc quantification with CFU counting and the underlying principle of MurNAc as a bacterial biomarker.
Caption: Comparative workflow for MurNAc quantification and CFU counting.
Caption: Rationale for using MurNAc as a biomarker for bacterial load.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometric quantitation of muramic acid, a bacterial cell wall component, in septic synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muramic Acid Measurements for Bacterial Investigations in Marine Environments by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muramic Acid measurements for bacterial investigations in marine environments by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New and simple procedure for the determination of muramic acid in chemically complex environments by gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Acetylmuramic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of N-Acetylmuramic acid is a critical component of laboratory safety, operational efficiency, and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2] Standard laboratory practices should always be observed.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles.[2] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or other appropriate protective clothing.[2] | Minimizes contact with skin and prevents contamination of personal clothing. |
| Respiratory | Not generally required under normal use with adequate ventilation. | Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits may be exceeded.[2] |
Spill and Leak Containment Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and potential slips.
Methodology for Spill Cleanup:
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the PPE detailed in Table 1.
-
Contain the Spill: For solid spills, prevent the powder from becoming airborne.
-
Clean Up: Carefully sweep up the solid material.[2] Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[2]
-
Decontaminate Area: Wipe the spill area with a damp cloth.
-
Dispose of Cleanup Materials: The collected waste and cleaning materials should be disposed of according to the procedures outlined in Section 3.
Step-by-Step Disposal Procedure
The disposal route for this compound is determined by its form (solid or aqueous solution) and whether it has been mixed with any hazardous materials. It is critical to consult your institution's specific waste management guidelines and local regulations before proceeding.[2]
Step 1: Waste Characterization
-
Confirm Purity: Ensure the this compound waste is not mixed with any hazardous chemicals (e.g., heavy metals, halogenated solvents, or biohazardous materials).
-
Segregate Waste: If this compound is combined with hazardous substances, the entire mixture must be treated as hazardous waste and disposed of according to the protocols for the hazardous component. Do not mix non-hazardous and hazardous waste streams.
Step 2: Disposal of Uncontaminated Solid this compound
-
Containerize: Place the solid this compound waste into a well-labeled, sealed container.
-
Labeling: Clearly label the container as "Non-hazardous Waste: this compound".
-
Disposal: Following institutional approval, this waste can typically be disposed of in the regular laboratory trash.[3][4] Some institutions may require it to be placed directly into an outside dumpster to avoid custodial staff handling chemical waste.[5]
Step 3: Disposal of Uncontaminated Aqueous Solutions of this compound
-
Check Local Regulations: Verify with your Environmental Health & Safety (EHS) office if sewer disposal is permitted for non-hazardous, water-soluble chemicals.[4][6]
-
Dilution: If approved, flush the solution down the sanitary sewer with copious amounts of water (a general guideline is at least 20 parts water to 1 part solution).[4][6] This prevents any potential burden on the wastewater system.
-
Restrictions: Do not dispose of solutions containing non-water-soluble components or other contaminants via the sewer.[4]
Step 4: Management of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Label Removal: Deface or remove the original chemical label to prevent misuse.[5]
-
Final Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory trash or recycling bin, depending on the container material and institutional policy.[5]
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling N-Acetylmuramic Acid
Essential safety protocols and logistical plans for the secure handling and disposal of N-Acetylmuramic acid in a laboratory setting.
This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are essential to mitigate any potential risks.[1][2]
Immediate Safety & Personal Protective Equipment (PPE)
When handling this compound, which typically presents as a white or off-white solid powder, the following personal protective equipment is mandatory to prevent contact and inhalation.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or chemical safety goggles.[3][4][6] | To protect against potential eye irritation from dust or splashes.[3][7] |
| Hand Protection | Compatible chemical-resistant gloves.[3][7] | To prevent skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat or appropriate protective clothing.[3][4][5] | To minimize contact with skin.[3] |
| Respiratory Protection | Generally not required with adequate ventilation.[4][5][6] | Use a NIOSH/MSHA-approved respirator if dust is generated or irritation occurs.[3] |
Operational Plan: From Handling to Disposal
Following a structured workflow is critical for safety and efficiency. This section outlines the procedural steps for handling, storage, and disposal of this compound.
Handling Protocol
-
Preparation : Ensure a well-ventilated work area before handling the compound.[6]
-
Personal Protective Equipment : Don the required PPE as detailed in the table above.
-
Handling : Avoid generating dust.[6] Do not ingest or inhale the powder.[3] Prevent contact with eyes, skin, and clothing.[3][4]
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][7] Contaminated clothing should be removed and washed before reuse.[3]
Storage Plan
-
Container : Keep the container tightly closed when not in use.[3][4]
-
Conditions : Store in a cool, dry, and well-ventilated area.[3][4] Refrigeration is recommended, with some sources suggesting storage between 2°C - 8°C.[8]
-
Incompatibilities : Store away from strong oxidizing agents.[3][4]
Spill and Emergency Procedures
| Emergency Scenario | Procedural Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][7] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing appear.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical advice.[3][7] |
| Spill | Ventilate the area.[6] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4][6] |
Disposal Plan
While this compound is not typically classified as hazardous waste, it is imperative to adhere to institutional, local, and national regulations for chemical waste disposal.[1][2][6]
-
Waste Collection : Place waste this compound into a clearly labeled and sealed container.[1][6]
-
Container Management : Use containers compatible with chemical waste and ensure they are tightly sealed to prevent leaks.[1]
-
Final Disposal : Arrange for disposal through a licensed waste disposal company or your institution's environmental health and safety office.[1][6] Do not dispose of down the sink or in regular trash.[9]
Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. This compound | 10597-89-4 | MA05012 | Biosynth [biosynth.com]
- 9. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
